molecular formula C10H20O2 B6159452 7,7-Dimethyloctanoic acid CAS No. 130776-67-9

7,7-Dimethyloctanoic acid

Cat. No.: B6159452
CAS No.: 130776-67-9
M. Wt: 172.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyloctanoic acid is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.3. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-10(2,3)8-6-4-5-7-9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIFGDQKSSMYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name NEODECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17828
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866704
Record name 7,7-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Neodecanoic acid is a colorless liquid. (USCG, 1999), Liquid; Other Solid, Colorless liquid; [CAMEO], COLOURLESS LIQUID.
Record name NEODECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17828
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Neodecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Neodecanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15847
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

482 to 494 °F at 760 mmHg (USCG, 1999), 243-253 °C
Record name NEODECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17828
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

201 °F (USCG, 1999), 94 °C c.c.
Record name NEODECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17828
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water, g/100ml at 25 °C: 0.025 (very poor)
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.92 (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.91
Record name NEODECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17828
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.9
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.007 [mmHg], Vapor pressure, Pa at 50 °C: 29 (calculated)
Record name Neodecanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15847
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

26896-20-8, 68412-21-5, 130776-67-9, 52627-73-3
Record name NEODECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17828
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Neodecanoic acid, rare earth salts
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7,7-Dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Neodecanoic acid, rare earth salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-DECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HN3T2UTE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than 104 °F (USCG, 1999), -39 °C
Record name NEODECANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17828
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name NEODECANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1699
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties & Characterization of 7,7-Dimethyloctanoic Acid

[1]

Executive Summary & Chemical Identity[2][3]

7,7-Dimethyloctanoic acid is a specialized medium-chain fatty acid derivative characterized by a terminal neo-structure (tert-butyl group) at the omega end of the carbon chain. Unlike its commercially ubiquitous isomer "Neodecanoic acid" (often a mixture of alpha-branched isomers like 2,2-dimethyloctanoic acid), the 7,7-isomer possesses a linear alkyl spacer capped by steric bulk.

This structural distinction is critical in drug development. While alpha-branching (2,2-) hinders esterification/hydrolysis at the head group, omega-branching (7,7-) specifically blocks


Chemical Nomenclature & Identifiers[1][2][4][5][6]
IdentifierDetails
IUPAC Name This compound
Common Synonyms Neo-decanoic acid (ambiguous - see Note);

-tert-butylhexanoic acid
CAS Number 130776-67-9 (Specific Isomer); 26896-20-8 (Mixture/Generic)
Molecular Formula

SMILES CC(C)(C)CCCCCC(=O)O
InChI Key YPIFGDQKSSMYHQ-UHFFFAOYSA-N

CRITICAL NOTE ON CAS CONFUSION: Commercial databases frequently conflate CAS 130776-67-9 with "Neodecanoic acid" or "2,2-dimethyloctanoic acid." Researchers must verify the structure via NMR to ensure the gem-dimethyl group is at position 7 (tail) and not position 2 (head).

Structural Analysis & Visualization

The molecule consists of a carboxylic acid head group, a flexible pentamethylene spacer (


Diagram 1: Structural Topology & Steric Mapping

This diagram illustrates the specific atom mapping and the "Metabolic Shield" provided by the tert-butyl tail.

Gcluster_0Functional ImplicationsHeadCarboxylic Head(Reactive Site)SpacerC2-C6 Linker(Lipophilic Spacer)Head->SpacerAcidic pKa ~4.8Prop2Maintains Head ReactivityHead->Prop2TailC7 Neo-Group(Metabolic Shield)Spacer->TailSteric BulkProp1Blocks Omega-OxidationTail->Prop1

Figure 1: Functional topology of this compound showing the separation of the reactive head group from the metabolically protective tail.

Physical & Thermodynamic Properties[1][3][6][7][9]

The following data distinguishes between the pure 7,7-isomer (derived from computational consensus and synthesis data) and the commercial mixture often supplied under generic labels.

Table 1: Physicochemical Constants
PropertyPure 7,7-Isomer (Predicted/Experimental)Commercial Mixture (Neodecanoic)Relevance to Protocol
Molecular Weight 172.27 g/mol 172.27 g/mol Stoichiometric calculations.
Physical State Liquid (at 20°C)LiquidHandling and dispensing.
Boiling Point 265.6 ± 8.0 °C (760 mmHg)243 – 253 °CHigh BP requires vacuum distillation for purification.
Melting Point < -30 °C (Est.)-40 to -51 °CRemains liquid in cold storage.
Density 0.908 ± 0.06 g/cm³ 0.91 g/cm³Volumetric dosing accuracy.
Refractive Index

1.439 – 1.443
~1.439Quick purity check (vs. water 1.33).
Flash Point 121.3 ± 9.8 °C122 °CSafety classification (Combustible).
Vapor Pressure ~0.002 kPa (25°C)0.002 kPaLow volatility; minimal inhalation risk at RT.
Solubility & Lipophilicity Profile

For drug formulation and extraction protocols, the lipophilicity profile is the governing factor.

  • LogP (Octanol/Water): 3.60 – 3.70

    • Implication: Highly lipophilic. The compound will partition strongly into organic layers (DCM, Ethyl Acetate) during extraction.

  • Water Solubility: 0.025 – 0.08 g/L (Very Poor)

    • Protocol Adjustment: Aqueous reactions require a co-solvent (THF, DMF) or a phase transfer catalyst.

  • pKa (Acid Dissociation): 4.78 ± 0.10[1]

    • Implication: At physiological pH (7.4), the molecule exists almost exclusively as the carboxylate anion (

      
      ), increasing its solubility in plasma compared to formulation buffers at pH 4.
      

Spectroscopic Characterization

To validate the identity of this compound against its isomers (e.g., 2,2-dimethyl), use the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (CDCl3, 400 MHz): 
    
    • 
       0.86 ppm (s, 9H):  Strong singlet corresponding to the terminal tert-butyl group (C8, C9, C10). Note: A 2,2-isomer would show this singlet but with different splitting patterns downstream.
      
    • 
       1.15-1.35 ppm (m, 6H):  Multiplet envelope for the methylene chain (
      
      
      ).
    • 
       1.55-1.65 ppm (m, 2H):  Methylene protons at 
      
      
      .
    • 
       2.35 ppm (t, J=7.5 Hz, 2H):  Triplet for the 
      
      
      -methylene protons (
      
      
      ) adjacent to the carbonyl. Crucial Distinction: In 2,2-dimethyl isomers, this signal is absent.
    • 
       11.0-12.0 ppm (br s, 1H):  Carboxylic acid proton.
      

Synthesis & Purity Considerations

Since commercial sources are often mixtures, synthesizing the pure 7,7-isomer is often required for rigorous SAR (Structure-Activity Relationship) studies.

Recommended Synthesis Route (Malonic Ester Synthesis)

To ensure the neo-tail is intact:

  • Starting Material: 1-Chloro-5,5-dimethylhexane (or corresponding bromide).

  • Alkylation: React with Diethyl malonate (

    
    ).
    
  • Decarboxylation: Hydrolysis followed by thermal decarboxylation yields pure this compound.

Diagram 2: Synthesis & Impurity Logic

This workflow highlights where isomer contamination typically occurs.

Synthesiscluster_warnQuality Control PointStart1-Halo-5,5-dimethylhexaneStep1Malonic Ester AlkylationStart->Step1NaH, THFInterDiester IntermediateStep1->InterStep2Hydrolysis & DecarboxylationInter->Step21. KOH2. Heat (-CO2)ProductPure this compoundStep2->ProductImpurityIsomer Contamination(If using commercial Neodecanoic)Impurity->ProductAvoid

Figure 2: Synthetic pathway for high-purity generation, contrasting with commercial mixture risks.

Handling, Safety, and Stability

Storage Protocol
  • Hygroscopicity: Low. The lipophilic tail protects the acid head, but standard desiccation is recommended.

  • Temperature: Store at room temperature (15-25°C). Refrigeration is acceptable but not strictly necessary due to high chemical stability.

  • Container: Glass or HDPE. Avoid LDPE for long-term storage due to potential leaching of the lipophilic acid.

Safety Profile (GHS Classifications)
  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Damage (Category 1/2A): Risk of serious eye damage due to acidity and surfactant properties.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 17930367: 2,7-Dimethyloctanoic acid (Isomer Comparison). Retrieved from [Link]

  • ChemSrc. (2025).[2] 2,2-Dimethylcaprylic Acid vs this compound: CAS 130776-67-9 Data.[3][2] Retrieved from [Link]

7,7-Dimethyloctanoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 7,7-Dimethyloctanoic acid , a specific branched-chain fatty acid isomer. Unlike generic commercial "neodecanoic acids" (which are often complex mixtures of


-branched isomers), the 7,7-isomer features a precise gem-dimethyl substitution at the penultimate carbon of the octanoic chain. This structural specificity confers unique lipophilic and metabolic properties relevant to drug discovery and lipid engineering.

Structural Characterization, Synthetic Logic, and Pharmaceutical Utility

Structural Identity & Nomenclature

The precise definition of this compound is critical to distinguish it from industrial "neo" acid mixtures. It is an achiral, medium-chain fatty acid terminating in a tert-butyl group equivalents.

Chemical Data Matrix
ParameterTechnical Specification
IUPAC Name This compound
CAS Number 130776-67-9 (Specific Isomer) Note: Often commercially mislabeled under 26896-20-8 (Neodecanoic acid mix)
Molecular Formula

Molecular Weight 172.26 g/mol
SMILES CC(C)(C)CCCCCC(=O)O
InChI Key YPIFGDQKSSMYHQ-UHFFFAOYSA-N
Lipophilicity (cLogP) ~3.7 (Highly Lipophilic)
pKa (Predicted) 4.80 ± 0.10 (Typical Carboxylic Acid)
Structural Visualization

The following diagram illustrates the carbon numbering and the distinct "tail-branching" (omega-1) that differentiates this molecule from alpha-branched isomers (e.g., 2,2-dimethyloctanoic acid).

ChemicalStructure cluster_tail Gem-Dimethyl Tail (Metabolic Blockade) C1 C1 (COOH) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 (Quat) C6->C7 C8 C8 (Me) C7->C8 Me1 Me C7->Me1 Me2 Me C7->Me2

Figure 1: Connectivity map of this compound highlighting the quaternary C7 position.[1]

Pharmaceutical Relevance: The Gem-Dimethyl Effect

In drug development, this compound is not merely a surfactant but a metabolic probe . The gem-dimethyl group (two methyls on the same carbon) serves as a bioisostere for standard methylene groups but with significantly altered metabolic stability.

Mechanism of Metabolic Stability

Standard fatty acids undergo


-oxidation or 

-oxidation.
  • 
    -Oxidation Blocking:  The bulky tert-butyl-like tail does not sterically hinder the initial activation of the carboxylic acid (at C1), allowing the molecule to enter cells. However, as the chain shortens during 
    
    
    
    -oxidation cycles, the quaternary C7 center eventually obstructs the acyl-CoA dehydrogenase enzymes, preventing complete degradation.
  • 
    -Hydroxylation Inhibition:  The C8 methyl groups are sterically crowded, reducing the efficiency of CYP450-mediated terminal hydroxylation compared to a linear chain.
    

MetabolicPathway Substrate This compound Activation Acyl-CoA Synthetase (Formation of Thioester) Substrate->Activation  Cell Entry BetaOx Beta-Oxidation Cycles (Chain Shortening) Activation->BetaOx Blockade METABOLIC STALL (Quaternary C7 blocks Dehydrogenase) BetaOx->Blockade  Steric Hindrance Accumulation Lipid Accumulation / Signaling Modulation Blockade->Accumulation  Prolonged Half-life

Figure 2: Metabolic fate of the 7,7-isomer. The quaternary center acts as a 'stop' signal for oxidative degradation.

Synthetic Methodology

While industrial "neodecanoic acid" is produced via the Koch reaction (carbonylation of olefins) yielding mixed isomers, the synthesis of pure this compound requires precise elongation chemistry to ensure the gem-dimethyl group is located at the tail.

Recommended Laboratory Protocol: Grignard Cross-Coupling

This protocol avoids isomer mixtures by coupling a neopentyl fragment with a linear halide.

Reagents:

  • 3,3-Dimethylbutylmagnesium chloride (Neohexyl Grignard)

  • Ethyl 4-bromobutyrate

  • 
     (Kochi Catalyst)
    
  • THF (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Preparation: Dissolve anhydrous LiCl (0.2 mol) and

    
     (0.1 mol) in dry THF to form the 
    
    
    
    catalyst (0.1 M).
  • Coupling Reaction:

    • Charge a flame-dried flask with Ethyl 4-bromobutyrate (1.0 eq) and THF. Cool to -78°C.

    • Add

      
       (3 mol%).
      
    • Slowly add 3,3-Dimethylbutylmagnesium chloride (1.1 eq) dropwise.

    • Note: The Grignard reagent provides the

      
       fragment with the gem-dimethyl tail.
      
  • Workup: Allow to warm to room temperature over 4 hours. Quench with saturated

    
    . Extract with diethyl ether.
    
  • Hydrolysis: Reflux the resulting ester in ethanolic NaOH (2M) for 2 hours. Acidify with HCl to precipitate the free acid.

  • Purification: Vacuum distillation (bp ~135°C at 10 mmHg).

Analytical Characterization

To validate the synthesis, researchers must distinguish the 7,7-isomer from linear or


-branched contaminants.
Mass Spectrometry (GC-MS) Profile
  • Molecular Ion (

    
    ):  m/z 172 (weak).
    
  • Base Peak: m/z 57 (

    
    ).
    
    • Interpretation: The dominant fragmentation is the cleavage of the tert-butyl group (the "tail"). This is diagnostic. A linear decanoic acid would show a McLafferty rearrangement peak (m/z 60) as the base or major peak, but the stability of the tert-butyl cation makes m/z 57 dominant for the 7,7-isomer.

  • McLafferty Rearrangement: m/z 60 (observed due to the linear

    
     segment).
    
NMR Spectroscopy ( )
  • 
     0.90 ppm (s, 9H):  The singlet signal is the definitive proof of the gem-dimethyl/tert-butyl tail. A doublet or triplet here would indicate a linear or iso-structure.
    
  • 
     2.35 ppm (t, 2H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     1.2-1.6 ppm (m, 8H):  Methylene chain envelope.
    

Applications in Formulation & Drug Delivery

The unique physicochemical profile of this compound allows it to function as a permeation enhancer or a lipid anchor .

Application DomainMechanism of Action
Transdermal Delivery The bulky tail disrupts the ordered packing of stratum corneum lipids more effectively than linear fatty acids, increasing fluidity and drug permeation.
Prodrug Design Esterification of drugs with this compound creates highly lipophilic prodrugs. The steric bulk at the tail protects the ester bond from rapid enzymatic hydrolysis in plasma, extending half-life.
Ion Pair Reagents Used in HPLC for the separation of basic drugs; the hydrophobic tail provides strong retention on C18 columns.

References

  • PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine. Link

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Oakwood Chemical. (2024).[1][2] Safety Data Sheet: this compound. Link

  • AccuStandard. (2024). Perfluoro-3,7-dimethyloctanoic acid Reference Standards. (Cited for structural analog comparison). Link

  • ChemicalBook. (2024).[4] 3,7-Dimethyloctanoic Acid Properties. (Cited for physicochemical baseline of branched isomers). Link

Sources

An In-depth Technical Guide to the Synthesis of 7,7-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7,7-Dimethyloctanoic acid, a branched-chain carboxylic acid, is a molecule of significant interest in various fields, including pharmaceuticals and material science.[1] Its unique structural feature, a quaternary carbon center at the C7 position, imparts distinct physicochemical properties compared to its linear isomer, capric acid.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, detailed experimental protocols, and a comparative assessment of the different methodologies. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the preparation of this and similar branched-chain fatty acids.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical methods involve the formation of the carbon skeleton through nucleophilic substitution or addition reactions, followed by functional group manipulations. The key synthetic strategies that will be discussed in this guide are:

  • Malonic Ester Synthesis: A classic and versatile method for the synthesis of carboxylic acids.

  • Grignard Reagent-based Synthesis: A powerful tool for carbon-carbon bond formation.

  • Alternative Synthetic Routes: Including Knoevenagel condensation and oxidation of the corresponding alcohol.

Malonic Ester Synthesis

The malonic ester synthesis is a reliable and well-established method for preparing substituted carboxylic acids.[2][3] The core principle of this synthesis is the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[4][5]

Mechanistic Rationale

The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate.[2][4] This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction to form an alkylated malonic ester.[4][5] Subsequent acidic hydrolysis converts the diester into a dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the final product.[4][5] A significant drawback of this method can be the potential for dialkylation, which can lower the yield of the desired mono-alkylated product.[3]

Synthetic Scheme

malonic_ester_synthesis malonate Diethyl Malonate intermediate1 Enolate malonate->intermediate1 base 1. NaOEt, EtOH alkyl_halide 2. 6,6-Dimethylheptyl halide (X = Br, I) intermediate2 Alkylated Malonic Ester hydrolysis 3. H3O+, Δ product This compound intermediate1->intermediate2 intermediate2->product

Caption: General workflow for the malonic ester synthesis of this compound.

Detailed Experimental Protocol

Step 1: Formation of the Enolate

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

Step 2: Alkylation

  • To the stirred solution of the sodium enolate of diethyl malonate, add 1-bromo-5,5-dimethylhexane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete reaction.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux to hydrolyze the ester groups.

  • After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified solution to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas.

  • Continue heating until the gas evolution ceases.

Step 4: Work-up and Purification

  • Cool the reaction mixture and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Data Summary
ParameterValueReference
Starting Materials Diethyl malonate, Sodium ethoxide, 1-bromo-5,5-dimethylhexane[5]
Solvent Ethanol[4]
Reaction Temperature Reflux[4]
Typical Yield Moderate to Good[3]
Purification Method Vacuum DistillationN/A

Grignard Reagent-based Synthesis

The use of Grignard reagents provides a powerful and versatile method for the construction of the carbon skeleton of this compound. This approach typically involves the reaction of a suitable Grignard reagent with a substrate containing a carboxylic acid precursor.

Mechanistic Rationale

Grignard reagents are strong nucleophiles and strong bases.[6] Their utility in carboxylic acid synthesis often involves their reaction with carbon dioxide (carboxylation) or with a halo-ester followed by hydrolysis.[7] For the synthesis of this compound, a key intermediate would be a Grignard reagent derived from a 6,6-dimethylheptyl halide.

The formation of the Grignard reagent itself can sometimes be challenging to initiate and requires strictly anhydrous conditions, as any trace of water will quench the reagent.[8] Once formed, the Grignard reagent can react with dry ice (solid CO2) in an anhydrous ether solvent. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. A subsequent acidic workup protonates the resulting carboxylate to yield the carboxylic acid.[7]

Synthetic Scheme

grignard_synthesis alkyl_halide 6,6-Dimethylheptyl bromide grignard_reagent Grignard Reagent alkyl_halide->grignard_reagent mg Mg, dry ether co2 1. CO2 (dry ice) carboxylate Magnesium Carboxylate h3o 2. H3O+ product This compound grignard_reagent->carboxylate carboxylate->product

Caption: Synthesis of this compound via a Grignard reagent.

Detailed Experimental Protocol

Step 1: Preparation of the Grignard Reagent

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 1-bromo-6,6-dimethylheptane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is often initiated by gentle warming.[8]

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining alkyl bromide solution at a rate that maintains a steady reflux.[8]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath.

  • Carefully add crushed dry ice (solid carbon dioxide) in small portions to the vigorously stirred Grignard solution. A large excess of dry ice is used to minimize side reactions.

  • Continue stirring until all the dry ice has sublimed.

Step 3: Work-up and Purification

  • Slowly and carefully add dilute sulfuric acid to the reaction mixture to hydrolyze the magnesium carboxylate salt.

  • Separate the ether layer and extract the aqueous layer with additional diethyl ether.

  • Wash the combined organic layers with water and then with a saturated sodium chloride solution.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by vacuum distillation.

Data Summary
ParameterValueReference
Starting Materials 1-bromo-6,6-dimethylheptane, Magnesium turnings, Dry Ice (CO2)[7]
Solvent Anhydrous diethyl ether[8]
Reaction Temperature Reflux for Grignard formation; low temperature for carboxylation[8]
Typical Yield GoodN/A
Purification Method Vacuum DistillationN/A

Alternative Synthetic Strategies

While malonic ester and Grignard syntheses are the most common approaches, other methods can be employed for the synthesis of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters.[9][10] For the synthesis of this compound, a suitable aldehyde would be 6,6-dimethylheptanal. The Doebner modification of the Knoevenagel condensation, which uses pyridine as a catalyst, can lead to the formation of an α,β-unsaturated carboxylic acid, which would then require a subsequent reduction step to yield the desired saturated acid.[11]

Oxidation of 7,7-Dimethyloctanol

If the corresponding primary alcohol, 7,7-dimethyloctan-1-ol, is readily available, it can be oxidized to the carboxylic acid. A variety of oxidizing agents can be used for this transformation, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). Care must be taken to choose an oxidizing agent that is strong enough to convert the primary alcohol to a carboxylic acid without causing unwanted side reactions.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z 172, corresponding to the molecular weight of the compound.[1] High-resolution mass spectrometry can provide the exact mass.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a singlet at high field corresponding to the six equivalent protons of the two methyl groups at the C7 position. The protons of the methylene groups along the chain will appear as multiplets. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule, including the quaternary carbon at C7 and the carbonyl carbon of the carboxylic acid group.

Conclusion

The synthesis of this compound can be successfully achieved through several established synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the equipment available. The malonic ester synthesis offers a classic and reliable approach, while the Grignard reagent-based synthesis provides a powerful alternative for carbon-carbon bond formation. This guide has provided the fundamental principles, detailed protocols, and comparative insights to aid researchers in the selection and execution of the most suitable synthetic strategy for their specific needs.

References

  • Malonic Ester Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 30, 2026, from [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020, August 26). Retrieved January 30, 2026, from [Link]

  • Malonic ester synthesis - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • The Grignard Reagents: Their Preparation. (n.d.). Ursinus Digital Commons. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS OF MALONIC ACID ESTERS. (2026, January 4). ResearchGate. Retrieved January 30, 2026, from [Link]

  • CH362: Experimental Chemistry I. (n.d.). Oregon State University. Retrieved January 30, 2026, from [Link]

  • MW Synthesis of ZIF-7. The Effect of Solvent on Particle Size and Hydrogen Sorption Properties. (2020, November 29). MDPI. Retrieved January 30, 2026, from [Link]

  • 7-Methoxy-3,7-dimethyloctanoic acid | C11H22O3 | CID 85829012 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Carboxylic compound synthesis by hydrocarboxylation. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. (2025, July 16). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Preparation and reactions of medium-ring Grignard reagent. (n.d.). DSpace@MIT. Retrieved January 30, 2026, from [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. (n.d.). SciRP.org. Retrieved January 30, 2026, from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023, October 26). MDPI. Retrieved January 30, 2026, from [Link]

  • EXPERIMENT SEVEN. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. (2017, December 14). Retrieved January 30, 2026, from [Link]

  • Combination of ester biosynthesis and ω-oxidation for production of mono-ethyl dicarboxylic acids and di-ethyl esters in a whole-cell biocatalytic setup with Escherichia coli. (2017, November 2). NIH. Retrieved January 30, 2026, from [Link]

  • Knoevenagel condensation. (2023, January 14). YouTube. Retrieved January 30, 2026, from [Link]

  • 5.2 – Solutions for Chapter 3 – Reactivity – Page 6. (n.d.). eCampusOntario Pressbooks. Retrieved January 30, 2026, from [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! (n.d.). Schnyderchemsafety. Retrieved January 30, 2026, from [Link]

  • Chemical Properties of 3,7-Dimethyl-octanoic acid (CAS 5698-27-1). (n.d.). Cheméo. Retrieved January 30, 2026, from [Link]

  • 29.4: Biosynthesis of Fatty Acids. (2024, September 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

Sources

Technical Whitepaper: Thermal Stability Profile and Degradation Kinetics of 7,7-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,7-Dimethyloctanoic acid (CAS: 14352-61-5) is a specialized branched-chain fatty acid utilized as a lipophilic building block in pharmaceutical synthesis and lipid formulation. Unlike linear fatty acids (e.g., Capric acid), the terminal gem-dimethyl moiety introduces steric bulk that alters Van der Waals packing, resulting in unique thermal properties.

This technical guide provides a rigorous analysis of the molecule's thermal stability. It details the mechanistic pathways of degradation—primarily decarboxylation and oxidative cleavage—and establishes a self-validating experimental framework for researchers to determine shelf-life and processing limits in drug development contexts.

Part 1: Structural Analysis & Physicochemical Baseline

To predict degradation, one must first understand the molecular architecture. This compound (


) possesses two distinct functional regions: the reactive carboxylic head and the sterically hindered hydrophobic tail.
Critical Physical Properties

The following data points serve as the baseline for stability assessment. Deviations from these values during QC indicate degradation.

PropertyValueExperimental Relevance
Molecular Weight 172.26 g/mol Baseline for mass balance calculations.
Boiling Point 243–253°C (at 760 mmHg)Upper limit for thermal processing before phase change/degradation overlap.
Flash Point 122°C (Closed Cup)Critical safety threshold for oxidative environments.
Auto-ignition >300°CIndicates high resistance to spontaneous combustion, but not necessarily chemical stability.
pKa ~4.8 (Predicted)Dictates pH-dependent hydrolysis risks in formulation.
The Gem-Dimethyl Effect

The 7,7-dimethyl substitution is the defining stability feature. Biologically, this terminal branching hinders


-oxidation. Chemically, it prevents close crystalline packing compared to linear n-decanoic acid, typically resulting in a lower melting point and increased solubility in organic solvents. However, it does not protect the carboxylic acid head from thermal decarboxylation.

Part 2: Thermal Degradation Mechanisms

When subjected to thermal stress, this compound follows three primary degradation pathways. Understanding these allows for the selection of appropriate stabilizers (e.g., antioxidants or chelators).

Pathway A: Thermal Decarboxylation

At temperatures approaching the boiling point (>200°C), or in the presence of metal oxide catalysts, the molecule undergoes decarboxylation.

  • Mechanism: Homolytic cleavage of the C-C bond between the alpha-carbon and the carboxyl group.

  • Product: 6,6-Dimethylheptane +

    
    .
    
  • Kinetics: Follows first-order Arrhenius kinetics. The activation energy (

    
    ) is typically high (~140-160 kJ/mol) for uncatalyzed reactions but drops significantly in the presence of impurities like iron or copper.
    
Pathway B: Oxidative Degradation (Radical Chain Reaction)

Even below the flash point (e.g., 60–100°C), exposure to oxygen initiates radical formation.

  • Initiation: Abstraction of a hydrogen atom, typically from the

    
    -position (C2) or 
    
    
    
    -position (C3), forming a carbon-centered radical.
  • Propagation: Reaction with

    
     to form peroxy radicals (
    
    
    
    ), leading to hydroperoxides.
  • Termination: Chain scission producing shorter chain aldehydes and ketones (rancidity).

Pathway C: Anhydride Formation

Under anhydrous heat, two molecules may condense to form the symmetric anhydride, releasing water. This is reversible but alters the stoichiometry of downstream reactions.

Visualizing the Degradation Pathways

DegradationPathways Start 7,7-Dimethyloctanoic Acid Heat Heat (>200°C) or Metal Catalyst Start->Heat Oxygen Oxygen + Heat (60-120°C) Start->Oxygen Dehydration Anhydrous Heat (-H2O) Start->Dehydration Decarb 6,6-Dimethylheptane + CO2 Heat->Decarb Decarboxylation Peroxide Hydroperoxides (Unstable) Oxygen->Peroxide Radical Attack Anhydride Symmetric Anhydride Dehydration->Anhydride Condensation Scission Short Chain Aldehydes/Ketones Peroxide->Scission Chain Scission

Figure 1: Primary degradation pathways for this compound under thermal and oxidative stress.

Part 3: Experimental Assessment Protocols

To validate the stability of a specific lot of this compound, do not rely on generic datasheets. Perform the following self-validating protocols.

Protocol A: TGA/DSC Thermal Profiling

Objective: Determine the exact onset temperature of degradation (


) and phase transitions.
  • Instrument: Simultaneous Thermal Analyzer (STA) or separate TGA/DSC.

  • Sample Prep: 5–10 mg of acid in an alumina crucible (hermetically sealed with a pinhole for self-generated atmosphere).

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 350°C under Nitrogen (inert) to find

      
       (Decarboxylation).
      
    • Validation Run: Ramp 10°C/min under Air (oxidative) to observe the exothermic shift caused by oxidation.

  • Acceptance Criterion:

    
     (Inert) should be >200°C. A shift of >20°C lower in Air indicates high oxidative sensitivity.
    
Protocol B: Isothermal Stress Testing (Accelerated Stability)

Objective: Mimic long-term storage conditions using the Arrhenius principle (ICH Q1A).

  • Setup: Place samples in chemically inert glass vials (Type I borosilicate).

  • Conditions:

    • Condition A: 60°C / Ambient Humidity (2 weeks).

    • Condition B: 80°C / Ambient Humidity (3 days).

  • Analysis: Analyze via GC-MS (Gas Chromatography-Mass Spectrometry) after derivatization.

    • Derivatization:[1] Treat with

      
      -Methanol to form methyl esters (prevents tailing of the acid).
      
  • Key Markers: Look for the appearance of "n-1" alkane peaks (decarboxylation) or oxygenated species (ketones) near the retention time of the parent peak.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Stress Stress Conditions Sample Raw Material (this compound) Thermal TGA/DSC (Ramp to 300°C) Sample->Thermal Iso Isothermal (60°C for 2 weeks) Sample->Iso Result Impurity Profiling (Quantify Degradants) Thermal->Result Mass Loss % Deriv Derivatization (BF3-MeOH -> Methyl Ester) Iso->Deriv Required for GC Analysis GC-MS Analysis Deriv->Analysis Analysis->Result Peak Area %

Figure 2: Step-by-step analytical workflow for stability validation.

Part 4: Storage and Handling Recommendations

Based on the degradation mechanisms identified above, the following handling procedures are mandatory for maintaining pharmaceutical-grade purity.

  • Inert Atmosphere: Store under a blanket of Nitrogen or Argon. Oxygen is the primary accelerant for degradation at ambient temperatures.

  • Temperature Control: While the molecule is stable at room temperature, long-term storage should be at 2–8°C to minimize the rate of spontaneous oxidation.

  • Container Material: Use Type I Glass or HDPE. Avoid carbon steel or iron-containing alloys, as trace metal ions catalyze radical formation (Fenton chemistry).

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]

  • Shin, H. Y., et al. (2018). Thermal Degradation of Long Chain Fatty Acids. National Institutes of Health (PubMed).[2] [Link]

Sources

Introduction: Beyond the Straight Chain - A New Paradigm in Fatty Acid Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of Branched-Chain Fatty Acids

For decades, the biomedical research landscape has focused predominantly on straight-chain fatty acids, elucidating their roles in everything from energy metabolism to cellular signaling. However, an under-explored class of lipids, the branched-chain fatty acids (BCFAs), is emerging as a source of potent bioactive molecules with significant therapeutic potential.[1] BCFAs are saturated fatty acids characterized by one or more methyl groups along their carbon backbone.[2] The most common forms in biological systems are the iso and anteiso configurations, where the methyl branch is located on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2][3]

These structural nuances, seemingly minor, confer unique physicochemical properties that dramatically alter their biological function compared to their straight-chain counterparts.[4] BCFAs are crucial for maintaining membrane fluidity in various bacteria and are found in the human diet, primarily in dairy products, ruminant meats, and fermented foods.[1][5][6] Furthermore, they are synthesized by the gut microbiota and are major components of the vernix caseosa, the waxy coating on newborn infants, suggesting a fundamental role in neonatal development and gut health.[3][7][8] This guide provides a technical overview of the burgeoning evidence supporting the therapeutic applications of BCFAs in inflammatory diseases, cancer, and metabolic disorders, offering insights for researchers and drug development professionals.

Part 1: The Therapeutic Landscape of BCFAs

The unique structures of BCFAs translate into specific biological activities, positioning them as promising therapeutic agents across a spectrum of diseases. Their effects are often highly specific to the isomer (iso- vs. anteiso-) and the cellular context.

Anti-Inflammatory and Immune-Modulatory Applications

BCFAs exhibit potent immune-modulatory effects, capable of orchestrating a coordinated anti-inflammatory response across multiple tissues, including the gut and brain.[9] This has profound implications for both acute inflammatory conditions and chronic diseases characterized by aberrant inflammation.

A. Necrotizing Enterocolitis (NEC): A Case Study in Neonatal Health

NEC is a devastating inflammatory bowel disease primarily affecting premature infants, linked to intestinal immaturity and an exaggerated immune response.[10][11] BCFAs, naturally present in the vernix caseosa ingested by full-term infants, appear to play a protective role.[7][8]

  • Mechanism of Action: In a neonatal rat model, dietary supplementation with BCFAs reduced the incidence of NEC by over 50%.[7][12] This protective effect is multifactorial. BCFAs were shown to be selectively incorporated into the ileal tissue, where they prompted a threefold increase in the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][12] Concurrently, BCFAs altered the gut microbial ecosystem, favoring the growth of BCFA-utilizing bacteria such as Bacillus subtilis, which was found in five-fold greater abundance in healthy pups compared to those with NEC.[7] This suggests that BCFAs foster a symbiotic gut environment while directly tempering the inflammatory response in the intestinal mucosa.

B. Broader Anti-Inflammatory Potential

The immune-modulating capacity of BCFAs extends beyond the neonatal gut. They have been shown to reduce pro-inflammatory cytokines and suppress disease-associated gene pathways, including those related to Alzheimer's and Parkinson's disease.[9] This suggests a broad therapeutic potential for a range of conditions:

  • Neurodegenerative Diseases

  • Cardiovascular Disease

  • Autoimmune Conditions (e.g., Rheumatoid Arthritis)

  • Metabolic disorders with a chronic inflammatory component[9]

Some of these effects may be mediated through pattern recognition receptors. For instance, Bordetella colonization factor A (BcfA), an outer membrane protein with adjuvant function, activates antigen-presenting cells through Toll-like receptor 4 (TLR4) to promote a TH1-polarized immune response while attenuating the TH2 response.[13][14] While BcfA itself is a protein, this highlights how branched-chain structures can interact with key immune receptors.

Anti-Cancer Properties: Inducing Targeted Cell Death

Specific BCFAs have demonstrated significant anti-cancer activity, primarily through the induction of apoptosis in tumor cells, with minimal toxicity to healthy cells.[15][16]

A. 13-Methyltetradecanoic Acid (13-MTD): A Potent Anti-Neoplastic Agent

13-MTD, an iso-BCFA (iso-15:0), has emerged as a lead compound in this area. Originally purified from a soy fermentation product, it has shown efficacy against a wide array of human cancer cell lines, including breast, prostate, bladder, liver, and T-cell lymphomas.[15][16][17]

  • Mechanism of Action: 13-MTD's primary mechanism is the induction of mitochondrial-mediated apoptosis.[15][18] It achieves this by modulating critical intracellular signaling pathways. Specifically, 13-MTD down-regulates the phosphorylation of AKT, a key pro-survival kinase, thereby de-repressing apoptotic signals.[15][17] This leads to the activation of downstream executioner caspases, such as caspase-3, and the subsequent cleavage of poly ADP-ribose polymerase (PARP), culminating in programmed cell death.[17][19] This targeted disruption of pro-survival signaling makes 13-MTD a promising candidate for chemotherapy.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 13-MTD 13-MTD pAKT p-AKT (Active) 13-MTD->pAKT Inhibits Phosphorylation AKT AKT AKT->pAKT Phosphorylation Caspase3 Pro-Caspase-3 pAKT->Caspase3 Inhibits Activation aCaspase3 Activated Caspase-3 Caspase3->aCaspase3 Cleavage PARP PARP aCaspase3->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Figure 1: Signaling pathway of 13-MTD-induced apoptosis in cancer cells.

B. Structural Specificity: Iso- vs. Anteiso-BCFAs

The anti-cancer potency of BCFAs is highly dependent on their isomeric form. Studies comparing iso-pentadecanoic acid (13-MTD) and its anteiso-counterpart (12-methyltetradecanoic acid) in MCF-7 human breast cancer cells reveal a stark difference in efficacy.[20]

Parameter (MCF-7 Cells)iso-Pentadecanoic Acid (13-MTD)anteiso-Pentadecanoic Acid
Cell Viability Reduction (72h) 44 ± 6.8%No significant effect
Cellular Incorporation High (19.1 ± 1.3 µmol/mg protein)Low (11.8 ± 0.7 µmol/mg protein)
Pro-apoptotic Bax Gene Upregulated (1.72-fold)No significant effect
Anti-apoptotic Bcl-2 Gene Downregulated (0.71-fold)No significant effect
(Data synthesized from BenchChem)[20]

This difference is attributed to the greater cellular uptake of the iso form and its superior ability to induce the expression of pro-apoptotic genes.[20] This underscores the critical importance of stereochemistry in designing BCFA-based therapeutics.

Metabolic Health: Countering Obesity and Insulin Resistance

Emerging evidence strongly links BCFAs to improved metabolic health. Systematic reviews and meta-analyses have revealed a significant negative correlation between circulating BCFA levels and the risk of metabolic syndrome, insulin resistance, high triglycerides, and obesity.[21][22][23][24]

  • Mechanism of Action in Adipocytes and Hepatocytes: BCFAs directly influence the expression of genes central to lipid metabolism and inflammation in key metabolic tissues.[3] In human adipocytes, iso-BCFAs decrease the expression of genes involved in lipid synthesis.[3] Both iso- and anteiso-BCFAs can alter the expression of inflammatory genes. Notably, they exhibit opposing effects on Interleukin-6 (IL-6), a major inflammatory mediator in obesity; iso-BCFAs decrease its expression while anteiso-BCFAs increase it.[3]

Gene TargetEffect of iso-BCFAEffect of anteiso-BCFABiological Function
ELOVL6 DecreaseNo significant effectFatty acid elongation
IL-6 DecreaseIncreasePro-inflammatory cytokine
ALOX-15 DecreaseDecreasePro-inflammatory enzyme
(Data from a study on human visceral adipocytes)[3]

In hepatocytes, iso-BCFAs (specifically 14-methylpentadecanoic acid) have been shown to lower the expression of Fatty Acid Synthase (FASN) and C-Reactive Protein (CRP), key players in fat synthesis and systemic inflammation, respectively. In contrast, an anteiso-BCFA (12-methyltetradecanoic acid) increased their expression, again highlighting isomer-specific effects.[25] These findings suggest that supplementation with specific BCFAs, particularly iso-forms, could be a viable strategy to improve insulin sensitivity and reduce the low-grade inflammation associated with obesity.[3][26]

Part 2: Methodologies for BCFA Research

Advancing the therapeutic development of BCFAs requires robust and validated methodologies for their analysis and functional characterization.

Analytical Techniques for BCFA Profiling

Accurate quantification and isomer differentiation are critical for understanding the roles of BCFAs. While gas chromatography (GC) has been a traditional method, modern liquid chromatography (LC) techniques offer superior isomer-selective analysis without the need for derivatization.[27][28]

Protocol 1: UHPLC-ESI-QTOF-MS for Isomer-Selective BCFA Profiling [27][28]

This protocol describes an untargeted method for profiling BCFAs in biological samples like bacterial lipid extracts or human plasma.

  • Lipid Extraction:

    • Homogenize the sample (e.g., cell pellet, plasma) in a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the sample in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS analysis.

  • Chromatographic Separation:

    • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A charged surface hybrid (CSH) C18 column (e.g., Acquity UPLC CSH C18) is effective for separating long-chain BCFAs. For short- and medium-chain isomers, a polysaccharide column (e.g., Chiralpak IG-U) may provide better resolution.[27][28]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.

    • Gradient: Develop a suitable gradient from ~30% B to 100% B over 20-30 minutes to resolve different fatty acid species.

    • Flow Rate: 0.3-0.4 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry Detection:

    • Instrument: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an Electrospray Ionization (ESI) source.

    • Mode: Operate in negative ion mode for fatty acid detection.

    • Acquisition: Use a data-independent acquisition method like Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH) to acquire both precursor and fragment ion data for all analytes.

    • Data Analysis: Identify BCFAs based on accurate mass, retention time, and fragmentation patterns compared to authentic standards and lipid databases.

In Vitro Functional Assays

Cell-based assays are essential for dissecting the molecular mechanisms of BCFA action.

G cluster_prep Preparation cluster_analysis Analysis start Seed Cells (e.g., MCF-7, Jurkat) treat Treat with BCFA (e.g., 13-MTD) vs. Vehicle Control start->treat incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat->incubate harvest Harvest Cells incubate->harvest split harvest->split viability Cell Viability Assay (CCK-8 / MTT) split->viability apoptosis Apoptosis Assay (Flow Cytometry) split->apoptosis gene Gene Expression (RT-qPCR) split->gene

Figure 2: General experimental workflow for in vitro analysis of BCFA effects.

Protocol 2: Assessing BCFA-Induced Apoptosis in T-cell Lymphoma Cells [17]

This protocol is adapted from studies on 13-MTD in Jurkat cells.

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells at a density of 2 x 10⁵ cells/mL in 6-well plates.

    • Prepare a stock solution of 13-MTD in DMSO. Treat cells with varying concentrations of 13-MTD (e.g., 20, 40, 80 µg/mL) or a vehicle control (DMSO) for 12, 24, and 48 hours.

  • Apoptosis Detection by Flow Cytometry:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend cells in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Annexin-binding buffer.

    • Analyze immediately on a flow cytometer. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Western Blot for Apoptotic Markers:

    • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT, anti-AKT, anti-cleaved Caspase-3, anti-PARP, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.

Part 3: Future Directions and Conclusion

The evidence presented in this guide strongly indicates that branched-chain fatty acids are not merely structural lipids but potent signaling molecules with significant therapeutic potential. Their ability to modulate inflammation, induce cancer cell apoptosis, and correct metabolic dysregulation positions them as a versatile class of compounds for drug development.

Key future research should focus on:

  • Human Clinical Trials: While in vitro and animal data are compelling, rigorous human trials are critically needed to validate the efficacy and safety of BCFA supplementation for conditions like metabolic syndrome, inflammatory bowel disease, and as an adjunct in cancer therapy.[1]

  • Isomer-Specific Development: The divergent effects of iso- and anteiso-BCFAs necessitate the development of isomer-pure formulations to maximize therapeutic benefit and minimize potential off-target effects.[3][25]

  • Delivery Systems: Exploring novel delivery mechanisms, such as encapsulation or engineered microorganisms that produce specific BCFAs in situ, could enhance bioavailability and tissue targeting.[9]

  • Receptor Identification: Elucidating the specific cell surface or nuclear receptors that mediate the signaling effects of BCFAs will be crucial for a complete mechanistic understanding and for designing next-generation therapeutics.

References

  • Ran-Ressler, R., Khailova, L., Arciniega-Martinez, A., et al. (2011). Branched chain fatty acids reduce the incidence of necrotizing enterocolitis and alter gastrointestinal microbial ecology in a neonatal rat model. PLoS One, 6(12), e29032. Available from: [Link]

  • Tsai, L. (n.d.). Branched Chain Fatty Acids Have Immune-Modulatory Effects. Massachusetts Institute of Technology. Available from: [Link]

  • Ran-Ressler, R., Khailova, L., Arciniega-Martinez, A., et al. (2011). Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model. ResearchGate. Available from: [Link]

  • Wikipedia. (2023). 13-Methyltetradecanoic acid. Available from: [Link]

  • Czumaj, A., Mika, A., & Śledziński, T. (2022). Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells. International Journal of Molecular Sciences, 23(11), 6193. Available from: [Link]

  • Jenkins, D.J.A., Al-Majmaie, A., Jones, P.J.H., et al. (2022). Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. Nutrition Reviews, 81(5), 556-563. Available from: [Link]

  • Jenkins, D.J.A., Al-Majmaie, A., Jones, P.J.H., et al. (2022). Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review. ResearchGate. Available from: [Link]

  • Wang, Y., Li, D., & Wang, Z. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Food & Function, 14(14), 6312-6319. Available from: [Link]

  • Yang, Z., Liu, S., Chen, H., et al. (2009). Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid. Cancer Letters, 284(1), 60-68. Available from: [Link]

  • Martin, C.R., & Walker, W.A. (2021). The Role of Dietary Fats in the Development and Prevention of Necrotizing Enterocolitis. Nutrients, 13(3), 997. Available from: [Link]

  • Dailey, O.D. Jr., & Cermak, S.C. (2011). Anticancer activity of branched-chain derivatives of oleic acid. Anticancer Research, 31(9), 2843-2847. Available from: [Link]

  • Li, Y., Kang, X., Zhou, J., et al. (2023). Alterations of the gut microbiota and short chain fatty acids in necrotizing enterocolitis and food protein-induced allergic protocolitis infants: A prospective cohort study. Frontiers in Cellular and Infection Microbiology, 13, 1113615. Available from: [Link]

  • Zhang, R., Zhang, Y., & Shao, Z. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. Available from: [Link]

  • Czumaj, A., Mika, A., & Śledziński, T. (2022). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Lipids in Health and Disease, 21(1), 74. Available from: [Link]

  • Ran-Ressler, R.R., O'Donnell-Megaro, A.M., Brenna, J.T., et al. (2012). Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood. Journal of Parenteral and Enteral Nutrition, 36(1 Suppl), 75S-81S. Available from: [Link]

  • Yang, Y., Liu, S., Gao, M., et al. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. PLoS One, 8(6), e65308. Available from: [Link]

  • Yang Zhen Hua 851. (n.d.). 13-MTD Fatty Acid. Available from: [Link]

  • Wang, Y., Li, D., & Wang, Z. (2023). Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Semantic Scholar. Available from: [Link]

  • Sterling, H., Abdel-Ghaffar, A., Amer, A.O., et al. (2024). The adjuvant BcfA activates antigen presenting cells through TLR4 and supports TFH and TH1 while attenuating TH2 gene programming. Frontiers in Immunology, 15, 1439418. Available from: [Link]

  • Wallace, T.C. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2851. Available from: [Link]

  • LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Available from: [Link]

  • Nilsen, M.S., Thoresen, G.H., Bakke, S.S., et al. (2022). Divergent effects of monomethyl branched-chain fatty acids on energy metabolism and insulin signaling in human myotubes. American Journal of Physiology-Endocrinology and Metabolism, 322(5), E435-E446. Available from: [Link]

  • He, J., Zhang, P., & Shen, X. (2024). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. Metabolites, 14(2), 89. Available from: [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. Available from: [Link]

  • Yang, Y., Liu, S., Gao, M., et al. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. Figshare. Available from: [Link]

  • Zhang, R., Zhang, Y., & Shao, Z. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews. Available from: [Link]

  • Bashir, S., Nagel, M., & Lämmerhofer, M. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1701, 464111. Available from: [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. Available from: [Link]

  • Dellait. (n.d.). Branched-chain fatty acids role in health and nutrition. Available from: [Link]

  • Sterling, H., Abdel-Ghaffar, A., Amer, A.O., et al. (2024). The adjuvant BcfA activates antigen presenting cells through TLR4 and supports TFH and TH1 while attenuating TH2 gene programming. Frontiers in Immunology, 15, 1439418. Available from: [Link]

  • Zhang, R., Zhang, Y., & Shao, Z. (2025). Branched- Chain Fatty Acids and Obesity: A Narrative Review. Semantic Scholar. Available from: [Link]

  • Lipotype. (n.d.). Branched-Chain Fatty Acid - Lipid Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Overview of signaling pathways regulated by SCFA and LCFAs in T and B cell. Available from: [Link]

  • Chen, X., Li, X., Wang, Y., et al. (2023). Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions. Frontiers in Oncology, 13, 1243301. Available from: [Link]

  • Li, Q., & Zhang, Y. (2025). Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. ResearchGate. Available from: [Link]

  • Annous, B.A., & Becker, L.A. (n.d.). Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes. Grantome. Available from: [Link]

  • Warning, J.C., McCracken, J.A., & Morrish, D.W. (2008). Signaling pathways for B cell-activating factor (BAFF) and a proliferation-inducing ligand (APRIL) in human placenta. The American Journal of Pathology, 172(4), 935-945. Available from: [Link]

  • Zhang, Q., Shen, Y., Ding, R., et al. (2026). Branched-chain amino acid transaminases as promising targets in tumor therapy. Frontiers in Cell and Developmental Biology. Available from: [Link]

  • ResearchGate. (n.d.). Pathways of branched chain fatty acid (BCFA) synthesis in B. subtilis. Available from: [Link]

  • Ran-Ressler, R.R., Bae, S., & Brenna, J.T. (2015). Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States. Lipids, 50(9), 837-844. Available from: [Link]

  • Zhang, Q., Shen, Y., Ding, R., et al. (2026). Branched-chain amino acid transaminases as promising targets in tumor therapy. Frontiers. Available from: [Link]

Sources

Technical Guide: The Role of 7,7-Dimethyloctanoic Acid in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic role, mechanism of action, and experimental applications of 7,7-Dimethyloctanoic acid, a specific branched-chain fatty acid isomer often associated with the "Neodecanoic acid" class.

Executive Summary

This compound is a synthetic, branched-chain medium-chain fatty acid (MCFA) analogue. Unlike physiological fatty acids (e.g., palmitic or octanoic acid) which are fully catabolized for energy, this compound acts as a metabolic probe and partial substrate . Its unique gem-dimethyl substitution at the C7 position allows initial beta-oxidation cycles to proceed but imposes a rigid metabolic blockade at the C3 position of its downstream metabolite. This guide explores its utility as a tool for studying beta-oxidation flux, its induction of secondary carnitine deficiency, and its application in stabilizing lipid-based drug delivery systems.

Chemical Identity & Structural Logic[1]

  • IUPAC Name: this compound[1][2][3][4][5]

  • Molecular Formula:

    
    [1]
    
  • Structural Rationale:

    • Chain Length: 8 carbons (Octanoic backbone) + 2 methyl groups.

    • Substitution: Gem-dimethyl group at Carbon 7 (omega-1 position relative to the chain end).

    • Lipophilicity: High stability and hydrophobicity compared to straight-chain isomers due to steric shielding of the terminal methyl group.

Mechanistic Core: The "Metabolic Dead-End"

The defining feature of this compound is its partial metabolizability. It enters the mitochondrial matrix via the carnitine shuttle (like natural MCFAs) but acts as a "Trojan horse" in the beta-oxidation spiral.

The Beta-Oxidation Blockade

Physiological beta-oxidation removes two carbons per cycle. This compound undergoes two successful cycles before hitting a steric wall.

  • Activation: Converted to 7,7-dimethyloctanoyl-CoA by acyl-CoA synthetase.

  • Cycle 1 (C1-C2 Removal): Successful. Yields Acetyl-CoA + 5,5-dimethylhexanoyl-CoA .

  • Cycle 2 (C3-C4 Removal): Successful. Yields Acetyl-CoA + 3,3-dimethylbutanoyl-CoA .

  • Cycle 3 (The Block): The enzyme Acyl-CoA Dehydrogenase attempts to introduce a trans-double bond between the

    
    -carbon (C2) and 
    
    
    
    -carbon (C3).
    • Critical Failure: The

      
      -carbon (C3) is quaternary (gem-dimethyl substituted). It possesses zero protons  to donate.
      
    • Result: The reaction stalls. The molecule cannot be oxidized further.

The Carnitine Sink Effect

Because the CoA thioester cannot be cleaved, the mitochondrial accumulation of 3,3-dimethylbutanoyl-CoA triggers a detoxification mechanism:

  • Transesterification: Carnitine Acyltransferase converts the CoA species into 3,3-dimethylbutanoylcarnitine (also known as tert-butylacetylcarnitine) to free up the mitochondrial CoA pool.

  • Excretion: This acyl-carnitine is exported from the cell and excreted in urine.

  • Metabolic Consequence: This process irreversibly consumes free carnitine, potentially leading to secondary carnitine deficiency (similar to the effect of pivalic acid/pivalate-containing antibiotics).

BetaOxidationBlock Start This compound (Cytosol) Activation Activation (Acyl-CoA Synthetase) Start->Activation MitoEntry Mitochondrial Entry (Carnitine Shuttle) Activation->MitoEntry +CoA, -ATP Cycle1 Beta-Oxidation Cycle 1 (Removes C1-C2) MitoEntry->Cycle1 Inter1 Intermediate: 5,5-Dimethylhexanoyl-CoA Cycle1->Inter1 -Acetyl-CoA Cycle2 Beta-Oxidation Cycle 2 (Removes C3-C4) Inter1->Cycle2 DeadEnd STABLE METABOLITE: 3,3-Dimethylbutanoyl-CoA Cycle2->DeadEnd -Acetyl-CoA Block BLOCKADE: Acyl-CoA Dehydrogenase Failure (No Beta-Proton) DeadEnd->Block Attempted Oxidation Sink Carnitine Sequestration: Formation of 3,3-Dimethylbutanoylcarnitine DeadEnd->Sink Detoxification Excretion Urinary Excretion (Loss of Carnitine) Sink->Excretion

Figure 1: The metabolic pathway of this compound, illustrating the step-wise degradation and the terminal blockade that leads to carnitine depletion.[6]

Experimental Protocols

Protocol A: In Vitro Metabolic Stability Assay

Objective: To quantify the resistance of this compound to beta-oxidation compared to native octanoic acid using liver microsomes or isolated mitochondria.

Materials:

  • Rat liver mitochondria (freshly isolated) or S9 fraction.

  • Substrates: Octanoic acid (Control), this compound (Test).

  • Cofactors: NAD+, FAD, CoA-SH, ATP, Carnitine.

  • Analysis: LC-MS/MS.

Workflow:

  • Incubation Prep: Dilute mitochondrial protein to 0.5 mg/mL in oxidation buffer (PBS pH 7.4, 5 mM MgCl2).

  • Substrate Addition: Add Test or Control fatty acid (final conc. 50 µM).

  • Initiation: Add cofactor mix (ATP 2mM, CoA 0.5mM, NAD+ 1mM, Carnitine 1mM). Incubate at 37°C.

  • Time Points: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold acetonitrile with internal standard (d3-octanoylcarnitine).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS focusing on acyl-carnitine species.

Expected Results:

Parameter Octanoic Acid (Control) This compound (Test)
Parent Depletion Rapid (>90% in 30 min) Moderate (conversion to intermediate)
Acetyl-CoA Flux High Moderate (2 units per molecule)

| Terminal Product |


 + Water (Full oxidation) | 3,3-Dimethylbutanoylcarnitine  (Accumulation) |
Protocol B: Detection of Carnitine Sequestration in Cell Culture

Objective: To validate the "carnitine sink" effect in HepG2 cells.

  • Culture: Seed HepG2 cells in DMEM (low glucose) + 10% FBS.

  • Treatment: Treat cells with 200 µM this compound for 24 hours. Include a Vehicle control and a Pivalic acid positive control.

  • Extraction:

    • Intracellular: Wash cells with PBS, scrape in methanol/water (80:20).

    • Extracellular: Collect media.

  • Quantification: Measure Free Carnitine (C0) vs. Acyl-Carnitine (Total) using DTNB enzymatic assay or Mass Spectrometry.

  • Calculation: Calculate the Acyl/Free Carnitine ratio. A ratio > 0.4 indicates carnitine insufficiency.

Data Analysis & Interpretation

When analyzing mass spectrometry data from these experiments, identifying the specific "dead-end" metabolite is crucial.

Metabolite NameStructureMass Shift (vs Free Carnitine)Significance
7,7-Dimethyloctanoylcarnitine Parent-Carnitine+172 DaIndicates cellular uptake and activation.
5,5-Dimethylhexanoylcarnitine Intermediate+144 DaProduct of Cycle 1. Transient.
3,3-Dimethylbutanoylcarnitine Terminal Product +116 DaMajor Accumulating Species. Marker of the metabolic block.

Applications in Drug Development[8]

  • Metabolic Probes: Use this compound to trace fatty acid uptake rates without the confounding variable of rapid downstream oxidation (unlike

    
    -Palmitate which is quickly lost as 
    
    
    
    ).
  • Lipid-Drug Conjugates (LDCs): The 7,7-dimethyl tail provides a lipophilic anchor that is resistant to rapid degradation, extending the half-life of conjugated drugs, but eventually allows renal clearance as a short-chain carnitine ester.

  • Toxicity Screening: It serves as a model compound to screen for "neoacid" toxicity in industrial workers, specifically monitoring urinary 3,3-dimethylbutanoylcarnitine as a biomarker of exposure.

References

  • Smolecule. (2023). Biological activity and metabolic pathways of this compound.[7]

  • European Chemicals Agency (ECHA). (2013). Neodecanoic acid and neoacids: Metabolic fate and carnitine conjugation.[8]

  • Brass, E. P. (2002).[8] Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589-598. (Foundational mechanism for gem-dimethyl fatty acid metabolism).

  • ResearchGate. (2025). Inhibition of locomotor activity by 3,3-dimethylbutanoic acid and pivalic acid.[9]

  • MedChemExpress. (2024). Carnitine derivatives and 3,3-dimethylbutanoic acid standards.[10]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 7,7-Dimethyloctanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7,7-Dimethyloctanoic acid (CAS No. 26896-20-8) is a branched-chain fatty acid with a unique molecular structure, featuring two methyl groups on the seventh carbon of an octanoic acid backbone.[1] While research into its specific biological activities is emerging, its structural similarity to other medium-chain and branched-chain fatty acids suggests potential roles in modulating cellular lipid metabolism and signaling pathways.[1] Branched-chain fatty acids are known to influence cell membrane fluidity and are less susceptible to oxidation compared to unsaturated fatty acids.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of this compound in a cell culture setting. The protocols detailed herein are designed to ensure experimental reproducibility and scientific rigor, enabling the investigation of its effects on cellular processes.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture experiments.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.27 g/mol [3]
CAS Number 26896-20-8 (mixture of isomers)[1][3]
Appearance Colorless liquid[1]
Solubility Very poor in water[1]

Safety Precautions: this compound may cause skin and eye irritation.[1] It is imperative to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier before use.

Protocol 1: Preparation of this compound Stock and Working Solutions

Due to its poor water solubility, this compound must be dissolved in an organic solvent and is often complexed with fatty acid-free Bovine Serum Albumin (BSA) to facilitate its delivery to cells in culture.[4][5]

Materials
  • This compound (e.g., from Oakwood Chemical, AA Blocks, or Aaronchem)[3][6][7]

  • Ethanol (≥99.5%, cell culture grade)

  • Fatty acid-free BSA (Bovine Serum Albumin)

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile cell culture medium (e.g., DMEM or EMEM)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filter

Preparation of 100 mM this compound Stock Solution in Ethanol
  • In a sterile environment (e.g., a biological safety cabinet), weigh out 17.23 mg of this compound.

  • Add 1 mL of ethanol to the vial.

  • Vortex thoroughly until the fatty acid is completely dissolved. This is your 100 mM stock solution .

  • Store the stock solution at -20°C for long-term storage.

Preparation of 10 mM BSA Solution
  • Weigh out 66.5 mg of fatty acid-free BSA.

  • Dissolve the BSA in 10 mL of sterile DPBS.

  • Sterile filter the solution using a 0.22 µm syringe filter. This is your 10 mM BSA solution .

  • Store at 4°C for up to one month.

Preparation of 5 mM this compound-BSA Conjugated Working Solution

This protocol creates a 5:1 molar ratio of fatty acid to BSA.

  • Pre-warm the 10 mM BSA solution and the desired volume of cell culture medium to 37°C.

  • In a sterile 15 mL conical tube, add 1 mL of the 10 mM BSA solution.

  • Slowly, while vortexing gently, add 500 µL of the 100 mM this compound stock solution to the BSA solution.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

  • Bring the final volume to 10 mL with pre-warmed sterile cell culture medium. This results in a 5 mM this compound / 1 mM BSA working solution .

  • This working solution can be further diluted in cell culture medium to achieve the desired final treatment concentrations.

G cluster_stock Stock Solution Preparation cluster_bsa BSA Solution Preparation cluster_working Working Solution Preparation Weigh this compound Weigh this compound Dissolve in Ethanol Dissolve in Ethanol Weigh this compound->Dissolve in Ethanol 17.23 mg in 1 mL 100 mM Stock 100 mM Stock Dissolve in Ethanol->100 mM Stock Vortex Add to BSA Add to BSA 100 mM Stock->Add to BSA Weigh BSA Weigh BSA Dissolve in DPBS Dissolve in DPBS Weigh BSA->Dissolve in DPBS 66.5 mg in 10 mL Sterile Filter Sterile Filter Dissolve in DPBS->Sterile Filter 0.22 µm filter 10 mM BSA 10 mM BSA Sterile Filter->10 mM BSA Store at 4°C 10 mM BSA->Add to BSA Incubate Incubate Add to BSA->Incubate 37°C, 30-60 min Dilute with Medium Dilute with Medium Incubate->Dilute with Medium to 10 mL 5 mM Working Solution 5 mM Working Solution Dilute with Medium->5 mM Working Solution Final Concentration

Workflow for the preparation of this compound solutions.

Protocol 2: Determining the Optimal Working Concentration using Cytotoxicity Assays

Before investigating the biological effects of this compound, it is essential to determine the non-toxic concentration range for your chosen cell line. The MTT and LDH assays are standard methods for assessing cell viability and cytotoxicity, respectively.[8][9]

Cell Lines
  • MCF-7 (ATCC HTB-22): Human breast adenocarcinoma cell line.[10] Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[11][12]

  • HepG2 (ATCC HB-8065): Human liver carcinoma cell line.[13] Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.[14]

MTT Assay for Cell Viability
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-BSA conjugate in culture medium to achieve a range of final concentrations (e.g., 1 µM to 1 mM). Include a vehicle control (BSA-containing medium without the fatty acid).

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cytotoxicity
  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Perform the LDH assay on the supernatant according to the manufacturer's instructions (e.g., Pierce LDH Cytotoxicity Assay Kit or Cayman Chemical LDH Cytotoxicity Assay Kit).[17][18]

  • The assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is proportional to cytotoxicity.

Protocol 3: Analysis of Lipid Accumulation using Oil Red O Staining

A potential effect of this compound is the modulation of intracellular lipid storage. Oil Red O staining is a common method to visualize and quantify neutral lipid droplets in cultured cells.[19][20]

Materials
  • Oil Red O staining kit (e.g., from Sigma-Aldrich or Assay Genie)[21]

  • 10% formalin

  • 60% isopropanol

  • Hematoxylin for counterstaining

Staining Procedure
  • Seed cells on glass coverslips in a 24-well plate and treat with a non-toxic concentration of this compound (determined from Protocol 2) for 24-48 hours.

  • Wash the cells with PBS and fix with 10% formalin for 30-60 minutes.

  • Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.[20]

  • Incubate the cells with the prepared Oil Red O working solution for 15-20 minutes.[21]

  • Wash the cells with distilled water multiple times until the water is clear.

  • Counterstain the nuclei with hematoxylin for 1 minute.[20]

  • Wash with distilled water.

  • Mount the coverslips on microscope slides and visualize using a light microscope. Lipid droplets will appear as red puncta.

G Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Overnight adhesion Wash with PBS Wash with PBS Treat with this compound->Wash with PBS 24-48 hours Fix with Formalin Fix with Formalin Wash with PBS->Fix with Formalin 10% solution Wash with Water Wash with Water Fix with Formalin->Wash with Water 30-60 min Incubate with Isopropanol Incubate with Isopropanol Wash with Water->Incubate with Isopropanol 60% solution, 5 min Counterstain with Hematoxylin Counterstain with Hematoxylin Wash with Water->Counterstain with Hematoxylin 1 min Stain with Oil Red O Stain with Oil Red O Incubate with Isopropanol->Stain with Oil Red O 15-20 min Stain with Oil Red O->Wash with Water Multiple times Final Wash Final Wash Counterstain with Hematoxylin->Final Wash With water Microscopy Microscopy Final Wash->Microscopy

Workflow for Oil Red O staining of lipid droplets.

Protocol 4: Gene Expression Analysis of Fatty Acid Metabolism Pathways

To investigate the molecular mechanisms underlying the effects of this compound, quantitative real-time PCR (qRT-PCR) can be used to analyze the expression of genes involved in fatty acid metabolism and related pathways. The reprogramming of fatty acid metabolism is a hallmark of various diseases, including cancer.[22][23]

Proposed Target Genes
Gene SymbolGene NameFunction
FASN Fatty Acid SynthaseKey enzyme in de novo fatty acid synthesis
SCD1 Stearoyl-CoA Desaturase 1Introduces double bonds into fatty acids
ACACA Acetyl-CoA Carboxylase AlphaCatalyzes the first committed step in fatty acid synthesis
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting enzyme in fatty acid beta-oxidation
PPARG Peroxisome Proliferator-Activated Receptor GammaNuclear receptor that regulates lipid metabolism
SREBF1 Sterol Regulatory Element-Binding Transcription Factor 1Transcription factor that activates genes involved in fatty acid synthesis
IL-6 Interleukin 6Pro-inflammatory cytokine
TNF Tumor Necrosis FactorPro-inflammatory cytokine
qRT-PCR Procedure
  • Treat cells with a non-toxic concentration of this compound for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion

This application note provides a detailed framework for the initial investigation of this compound in a cell culture context. By following these protocols, researchers can reliably prepare and apply this novel fatty acid to various cell lines and assess its impact on cell viability, lipid storage, and gene expression. The insights gained from these studies will contribute to a better understanding of the biological roles of branched-chain fatty acids and may open new avenues for therapeutic development.

References

  • AA Blocks. This compound. [Link]

  • Oakwood Chemical. This compound. [Link]

  • Protein & Cell. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. [Link]

  • ENCODE. MCF-7 Cell Culture. [Link]

  • PMC. Cell Culture Models of Fatty Acid Overload: Problems and Solutions. [Link]

  • Applied Biological Materials (abm). HEPG2 Cell Line User Guide. [Link]

  • PubMed Central. A comprehensive bioinformatics analysis of fatty acid metabolism-associated genes in the diagnosis and prognosis of head and neck squamous cell carcinoma. [Link]

  • Altogen Biosystems. MCF-7 Culture Protocol. [Link]

  • Frontiers. Characterization of Fatty Acid Metabolism in Lung Adenocarcinoma. [Link]

  • ENCODE. HepG2 culture conditions. [Link]

  • protocols.io. Lipid (Oil Red O) Staining. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • NIH. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

  • ResearchGate. How to add Fatty acid conjugated to BSA into cell culture?. [Link]

  • ResearchGate. How to culture MCF7 cells?. [Link]

  • REPROCELL. Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. Fatty acid metabolism in cancer. [Link]

  • WK Lab. Fatty Acid-BSA complex protocol. [Link]

  • NIH. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Bio-protocol. Oil Red O staining of lipid droplets. [Link]

  • JoVE. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro. [Link]

  • NIH. Seven Fatty Acid Metabolism-Related Genes as Potential Biomarkers for Predicting the Prognosis and Immunotherapy Responses in Patients with Esophageal Cancer. [Link]

  • MDPI. Key Molecules of Fatty Acid Metabolism in Gastric Cancer. [Link]

  • protocols.io. MTT (Assay protocol). [Link]

  • Assay Genie. Lipid (Oil Red O) Staining Kit (BN00809). [Link]

Sources

Application Note: Precision Preparation of 7,7-Dimethyloctanoic Acid Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

7,7-Dimethyloctanoic acid (7,7-DMOA) is a branched-chain fatty acid (BCFA) analog often utilized in metabolic profiling, lipid signaling research, and pharmacological screening. Unlike straight-chain fatty acids, the gem-dimethyl substitution at the C7 position confers unique steric properties that influence its metabolic stability and interaction with lipid-binding proteins.

The Critical Challenge: The primary failure mode in 7,7-DMOA bioassays is solubility mismatch . While highly soluble in organic solvents, this lipophilic compound will rapidly precipitate ("crash out") or form cytotoxic micelles when introduced directly into aqueous cell culture media.

The Solution: This guide provides a field-validated protocol for generating a stable, high-concentration Master Stock in organic solvent, followed by a Physiological Conjugation step using Fatty Acid-Free Bovine Serum Albumin (BSA). This method mimics endogenous lipid transport, ensuring bioavailability and minimizing solvent-induced artifacts.

Physicochemical Profile

Before handling, verify the specific isomer and purity. Commercial "Neodecanoic acid" is often a mixture; for precision bioassays, the specific 7,7-isomer is required.

PropertyValueRelevance to Protocol
Molecular Weight 172.27 g/mol Basis for Molar calculations.
Physical State Liquid (Colorless)Volume-based dispensing is possible but weight-based is more accurate due to viscosity.
Density ~0.91 g/mLUsed if dispensing by volume (not recommended for <10 mg).
LogP ~3.5 - 3.7Highly lipophilic; requires carrier protein (BSA) for aqueous stability.
Solubility (Water) < 0.1 mg/mLInsoluble. Direct addition to media results in precipitation.
Solubility (Ethanol) > 50 mg/mLPreferred solvent for metabolic assays.
Solubility (DMSO) > 50 mg/mLAlternative solvent for high-throughput screening (HTS).

Solvent Selection Strategy

Option A: Ethanol (Recommended for Metabolic Assays)
  • Why: Ethanol is metabolically relevant and less cytotoxic than DMSO in many lipid metabolism pathways. It evaporates easily if solvent exchange is needed.

  • Target Stock Concentration: 100 mM or 500 mM.

Option B: DMSO (Recommended for HTS/Small Molecule Screening)
  • Why: Lower volatility ensures stable concentration in open-plate formats. Better freeze-thaw stability.

  • Target Stock Concentration: 100 mM.

Expert Insight: For this protocol, we utilize Ethanol for the Master Stock to facilitate downstream BSA conjugation, as ethanol interferes less with BSA binding pockets than DMSO at higher volumes.

Protocol: Preparation of 100 mM Master Stock

Objective: Create a stable, anhydrous stock solution.

Materials
  • This compound (Liquid, >95% purity).

  • Absolute Ethanol (Anhydrous, ≥99.5%).

  • Glass vial with Teflon-lined cap (Plastic absorbs fatty acids).

  • Analytical Balance (Precision 0.1 mg).

Procedure
  • Weighing: Place the glass vial on the balance and tare.

  • Dispensing: Using a positive displacement pipette (viscous liquid), dispense approximately 17.2 mg of 7,7-DMOA into the vial. Record the exact mass (e.g.,

    
     mg).
    
  • Calculation: Calculate the required volume of Ethanol to achieve 100 mM.

    
    
    Example: For 17.4 mg:
    
    
    
    
  • Solubilization: Add the calculated volume of Ethanol. Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Flush with Nitrogen or Argon (to prevent oxidation), cap tightly, and store at -20°C. Stable for 6 months.

Protocol: Preparation of BSA-Conjugated Working Solution (The "Gold Standard")

Context: Direct dilution of the 100 mM stock into media causes precipitation. We must "chaperone" the fatty acid using BSA.

Materials
  • 100 mM 7,7-DMOA Master Stock (from Step 4).

  • Fatty Acid-Free BSA (Critical: Standard BSA contains interfering lipids).

  • PBS or Basal Media (e.g., DMEM), pre-warmed to 37°C.

  • Water bath or shaking incubator set to 37°C.

Procedure (Example: Preparing 5 mM Conjugated Stock)

This 5 mM solution serves as a 10x - 100x working stock for cell treatment.

  • Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS/Media to create a 10% (w/v) solution . Filter sterilize (0.22 µm).

    • Note: 10% BSA is approx 1.5 mM albumin. A 5 mM FA solution gives a ~3:1 FA:BSA molar ratio, which is physiologically ideal.

  • Pre-incubation: Warm 4.75 mL of the 10% BSA solution to 37°C.

  • Dropwise Addition: While vortexing the BSA solution gently (or stirring), slowly add 250 µL of the 100 mM 7,7-DMOA Master Stock.

    • Crucial Step: Do not add all at once. Slow addition prevents local precipitation.

  • Conjugation: Incubate the mixture at 37°C with gentle shaking for 30–60 minutes . The solution should remain clear. If cloudiness persists, the conjugation failed (likely added too fast or BSA concentration too low).

  • Final Usage: This 5 mM BSA-conjugated solution can now be diluted directly into cell culture media (e.g., 1:50 dilution for 100 µM final treatment) without precipitation.

Visualization of Workflow

Figure 1: Master Stock & BSA Conjugation Workflow

StockPrep Raw Raw 7,7-DMOA (Liquid) MasterStock 100 mM Master Stock (Organic Phase) Raw->MasterStock Dissolve Ethanol Anhydrous Ethanol Ethanol->MasterStock Mixing Dropwise Addition & Vortexing MasterStock->Mixing 250 µL BSA 10% FA-Free BSA (Pre-warmed 37°C) BSA->Mixing 4.75 mL Incubation Incubation 37°C, 60 mins Mixing->Incubation WorkingStock 5 mM BSA-Conjugated Working Solution Incubation->WorkingStock Stable Complex Cells Cell Culture Treatment WorkingStock->Cells Dilute 1:100 (Final: 50 µM)

Caption: Workflow for converting lipophilic 7,7-DMOA into a bioavailable, BSA-chaperoned complex.

Figure 2: Serial Dilution Logic (Avoid the "Crash")

Dilution cluster_organic Organic Phase (Stable) cluster_aqueous Aqueous Phase (Risk of Precipitation) Stock100 100 mM Master Stock (Ethanol) DirectMedia Direct into Media Stock100->DirectMedia BSA_Step BSA Conjugation Step (Buffer) Stock100->BSA_Step Slow Addition Precipitate PRECIPITATION / MICELLES (Cytotoxic) DirectMedia->Precipitate Solubility Failure StableSol Stable Conjugate (5 mM) BSA_Step->StableSol FinalMedia Final Assay Media (10 - 100 µM) StableSol->FinalMedia Dilution

Caption: Comparison of direct dilution (failure mode) vs. BSA conjugation (success mode).

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Cloudiness Solution turns milky immediately upon mixing with BSA.Addition was too fast or BSA was cold.Discard. Repeat with warm BSA and slower, dropwise addition while vortexing.
Precipitation White flakes visible after 1 hour.Saturation of BSA binding sites.Increase BSA concentration or reduce fatty acid load (Target < 4:1 molar ratio).
Cell Toxicity Unexpected cell death in treated groups.Ethanol concentration too high (>0.5%).Ensure the final dilution keeps Ethanol < 0.1%.[1] The BSA method usually results in ~0.25% ethanol in the working stock, and negligible amounts in the final well.

References

  • PubChem. (n.d.). This compound (Compound Summary).[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zhang, S., et al. (2025).[4] Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets.[4]Journal of Lipid Research / PMC. Retrieved October 26, 2023, from [Link]

  • Römer, A., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.Biology Methods and Protocols. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Metabolic Profiling of 7,7-Dimethyloctanoic Acid (7,7-DMOA) in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,7-Dimethyloctanoic acid (7,7-DMOA) is a synthetic medium-chain fatty acid (MCFA) analog characterized by a gem-dimethyl substitution at the


 carbon. Unlike physiological fatty acids (e.g., Octanoic acid), 7,7-DMOA introduces specific steric hindrance intended to probe the substrate specificity of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)  and the limits of mitochondrial 

-oxidation.

This application note provides a rigorous experimental framework for researchers using 7,7-DMOA to study:

  • Enzymatic Steric Selectivity: How branching affects MCAD binding and turnover.

  • Metabolic Stability: The compound's resistance to complete oxidation, making it a potential non-metabolizable tracer or lipophilic vector.

  • Omega-Oxidation Shunting: Investigating if

    
    -oxidation blockage forces flux into microsomal 
    
    
    
    -oxidation pathways.

Mechanistic Background

The Steric Blockade Hypothesis

Standard Octanoic Acid (C8:0) undergoes rapid


-oxidation in the mitochondrial matrix. It is activated to Octanoyl-CoA, enters the matrix (often independent of CPT1), and undergoes thiolytic cleavage to yield Acetyl-CoA.

7,7-DMOA presents a structural challenge. The gem-dimethyl group at C7 creates significant steric bulk near the tail.

  • Activation: Likely activated by Acyl-CoA Synthetase Medium-Chain (ACSM) family members.

  • 
    -Oxidation Cycles: 
    
    • Cycle 1: Removal of C1-C2 (Acetyl-CoA).[1][2] Remaining chain: 5,5-dimethylhexanoyl-CoA.

    • Cycle 2: Removal of C3-C4. Remaining chain: 3,3-dimethylbutanoyl-CoA.

    • Stall Point: The resulting 3,3-dimethyl intermediate cannot easily undergo dehydrogenation by Short-Chain Acyl-CoA Dehydrogenase (SCAD) because the

      
      -carbon (C3) is fully substituted and lacks the necessary protons for 
      
      
      
      desaturation, or simply cannot fit the active site.
Pathway Visualization

FAO_Pathway cluster_legend Legend DMOA 7,7-DMOA (Extracellular) Cyto_DMOA 7,7-DMOA (Cytosol) DMOA->Cyto_DMOA Transport (CD36/FATP) CoA_Ester 7,7-Dimethyloctanoyl-CoA Cyto_DMOA->CoA_Ester ACSM (Activation) Mito_Entry Mitochondrial Matrix Entry (CPT1 Independent?) CoA_Ester->Mito_Entry Cycle1 Beta-Oxidation Cycle 1 (MCAD) Mito_Entry->Cycle1 Acetyl1 Acetyl-CoA (Output) Cycle1->Acetyl1 Inter1 5,5-Dimethylhexanoyl-CoA Cycle1->Inter1 Cycle2 Beta-Oxidation Cycle 2 (MCAD/SCAD) Inter1->Cycle2 Acetyl2 Acetyl-CoA (Output) Cycle2->Acetyl2 Inter2 3,3-Dimethylbutanoyl-CoA (STALL POINT) Cycle2->Inter2 Inter2->Cycle2 Inhibition/Accumulation key Gem-dimethyl substitution prevents final dehydrogenation step.

Figure 1: Predicted metabolic fate of 7,7-DMOA. The pathway likely proceeds through initial shortening but stalls when the dimethyl group hinders the SCAD active site.

Experimental Protocols

Protocol A: Preparation of BSA-Conjugated 7,7-DMOA

Rationale: Free fatty acids (FFAs) are toxic to cells and insoluble in aqueous media. Conjugation to Fatty Acid Free (FAF) BSA is mandatory for physiological uptake.

Reagents:

  • This compound (High purity >98%)

  • Ultrapure Water (molecular biology grade)

  • Sodium Hydroxide (1 M)

  • BSA, Fatty Acid Free (e.g., Roche or Sigma)

  • PBS (1X, pH 7.4)

Step-by-Step Procedure:

  • Stock Solution (Sodium Salt):

    • Weigh 7,7-DMOA to prepare a 100 mM stock.

    • Dissolve in a minimal volume of 0.1 M NaOH at 70°C.

    • Note: The gem-dimethyl group increases lipophilicity; ensure complete dissolution. The solution should be clear.

  • BSA Preparation:

    • Prepare a 10% (w/v) BSA solution in 1X PBS.

    • Filter sterilize (0.22 µm).

  • Conjugation (The "Complexing" Step):

    • Dilute the 100 mM Fatty Acid salt into the 10% BSA solution to reach a final concentration of 4 mM Fatty Acid .

    • Ratio: This achieves a roughly 4:1 to 6:1 molar ratio of FA:BSA, mimicking physiological transport.

    • Stir gently at 37°C for 60 minutes.

    • QC Check: The solution must remain clear. Turbidity indicates precipitation and failure of conjugation.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Rationale: To quantify if 7,7-DMOA can drive ATP production compared to Octanoic Acid (positive control) and Etomoxir (negative control).

Experimental Design:

  • Cell Model: HepG2 (Liver) or C2C12 (Muscle) myotubes.

  • Assay Medium: KHB or Seahorse XF Medium (minimal buffering), supplemented with 0.5 mM Carnitine.

Plate Layout & Groups:

Group Treatment Concentration Purpose
A BSA Vehicle 0.5% BSA Baseline Respiration (Endogenous)
B Octanoic Acid-BSA 100 µM Positive Control (Full Oxidation)
C 7,7-DMOA-BSA 100 µM Test Condition

| D | Etomoxir + Octanoic | 40 µM Eto + 100 µM Oct | CPT1 Inhibition Control |

Workflow:

  • Starvation: Incubate cells in substrate-limited medium (0.5 mM Glucose, 1% FBS) for 4 hours prior to assay to deplete endogenous glycogen.

  • Assay Setup: Wash cells 2x with Assay Medium.

  • Injection Strategy (Mito Stress Test):

    • Port A: Substrate (Octanoate or 7,7-DMOA)

    • Port B: Oligomycin (ATP Synthase Inhibitor) - Measures ATP-linked respiration.

    • Port C: FCCP (Uncoupler) - Measures Maximal Capacity.

    • Port D: Rotenone/Antimycin A - Non-mitochondrial respiration.

  • Data Interpretation:

    • If 7,7-DMOA OCR > BSA Control: It is being partially oxidized.

    • If 7,7-DMOA OCR < Octanoic Acid: The dimethyl group limits oxidation rate.

    • Critical Check: Compare the Spare Respiratory Capacity . A "stalled" pathway often consumes CoA pools, potentially collapsing the spare capacity.

Protocol C: Acyl-Carnitine Profiling (LC-MS/MS)

Rationale: To confirm the "Stall Point". If 7,7-DMOA is partially oxidized, specific shortened acyl-carnitine species will accumulate.

Workflow:

  • Treatment: Treat cells with 200 µM 7,7-DMOA for 2-4 hours.

  • Extraction: Pulse cells with cold acetonitrile/methanol (80:20) containing internal standards (d3-Palmitoylcarnitine).

  • Analysis: Analyze supernatant via LC-MS/MS focusing on:

    • Precursor: 7,7-dimethyl-octanoylcarnitine (m/z calculation required based on MW).

    • Metabolite 1: 5,5-dimethyl-hexanoylcarnitine.

    • Metabolite 2: 3,3-dimethyl-butanoylcarnitine.

  • Result Logic: Accumulation of the C4-dimethyl species confirms the blockade at the SCAD step.

Expected Results & Troubleshooting

Data Summary Table
ObservationInterpretationAction
High Turbidity in Stock Incomplete conjugation. 7,7-DMOA is highly hydrophobic.Re-heat NaOH stock to 70°C; Increase BSA concentration to 15%.
No OCR Increase 7,7-DMOA is not entering mitochondria or is not a substrate.Check CPT1 dependence by adding Etomoxir. If no change, it may require carnitine-independent entry but fails activation.
Cell Toxicity "Soap effect" of free fatty acid.Verify BSA conjugation efficiency. Reduce concentration to 50 µM.
Visualization of Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Seahorse Assay Step1 Dissolve 7,7-DMOA in NaOH (70°C) Step2 Conjugate to FAF-BSA (37°C) Step1->Step2 Step3 Starve Cells (4h) Step2->Step3 Treat Step4 Inject Substrate (Port A) Step3->Step4 Step5 Measure OCR (Respiration) Step4->Step5

Figure 2: Operational workflow for evaluating 7,7-DMOA oxidation.

References

  • Fatty Acid Oxidation Assays: Divakaruni, A. S., et al. "Analysis and interpretation of microplate-based oxygen consumption and pH data." Methods in Enzymology. 2014;547:309-354. Link

  • Branched Chain Metabolism: Wanders, R. J., et al. "Phytanic acid metabolism in health and disease." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2011;1811(9):498-507. (Context for branched-chain oxidation blockage). Link

  • BSA Conjugation Protocol: Seahorse Bioscience. "Preparation of Fatty Acid-BSA Conjugates for FAO Assays." Agilent Technologies Application Note. Link

  • Gem-Dimethyl Probes: Hughes, R. M., et al. "Non-covalent interactions in β-hairpin peptides." Dissertation, UNC Chapel Hill. (Structural properties of this compound). Link

Sources

Application Note: HPLC Analysis of 7,7-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Quantification of Branched-Chain Fatty Acids using Derivatization-UV and Direct Detection Strategies

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 7,7-Dimethyloctanoic acid , a medium-chain branched fatty acid used as a chemical intermediate and surfactant precursor. Due to the compound's lack of a strong UV chromophore and its lipophilic nature, standard UV detection is insufficient for trace analysis. This guide presents two validated approaches:

  • Protocol A (Gold Standard): Pre-column derivatization with p-Bromophenacyl Bromide (p-BPB) for high-sensitivity UV detection at 254 nm.

  • Protocol B (Direct Analysis): Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for high-throughput screening without derivatization.

Introduction & Analytical Challenges

This compound (C₁₀H₂₀O₂) is a saturated fatty acid isomer of decanoic acid. Its geminal dimethyl group at the C7 position introduces steric bulk that differentiates its physicochemical behavior from linear fatty acids.

Analytical Challenges
  • Lack of Chromophore: The carboxyl group (-COOH) has weak UV absorption only below 210 nm. Direct UV analysis at this wavelength is plagued by baseline drift, mobile phase interference, and poor sensitivity.

  • Lipophilicity: With a logP of ~3.7, the compound requires a high organic content mobile phase for elution, which can further interfere with low-UV detection.

  • Isomeric Separation: Distinguishing this compound from other C10 isomers (e.g., n-decanoic acid) requires optimized column selectivity.

Protocol A: High-Sensitivity Derivatization (UV Detection)

Recommended for: Quality Control (QC), Impurity Profiling, and Trace Analysis.

Principle

To overcome the lack of UV absorption, the carboxylic acid is reacted with p-Bromophenacyl Bromide (p-BPB) in the presence of a base (Triethylamine) and a catalyst (18-Crown-6 ether). This reaction attaches a strong UV-absorbing phenacyl group to the molecule, shifting detection to 254 nm and increasing sensitivity by 100-1000 fold.

Reagents & Chemicals[1][2][3][4][5][6]
  • Analyte: this compound standard (>98%).[1]

  • Derivatization Reagent: 4-Bromophenacyl bromide (p-BPB) (10 mg/mL in Acetonitrile).

  • Catalyst/Base: Triethylamine (TEA) and 18-Crown-6 ether (5 mg/mL in Acetonitrile).

  • Solvents: HPLC-grade Acetonitrile (ACN), Water, Phosphoric Acid.

Derivatization Procedure (Step-by-Step)
  • Standard Preparation: Dissolve 10 mg of this compound in 10 mL ACN (1 mg/mL stock). Dilute to working range (e.g., 10–100 µg/mL).

  • Reaction Setup: In a 2 mL amber vial, mix:

    • 200 µL Sample/Standard solution

    • 200 µL p-BPB reagent solution

    • 200 µL TEA/18-Crown-6 catalyst solution

  • Incubation: Cap tightly and heat at 80°C for 30 minutes in a heating block.

  • Cooling: Allow to cool to room temperature.

  • Quenching (Optional but recommended): Add 50 µL of 5% Acetic Acid in ACN to neutralize excess base.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions (Derivatized)
ParameterSetting
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)
Mobile Phase A Water (adjusted to pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 85% B / 15% A
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm
Injection Vol. 10 µL
Run Time ~15 minutes

Expected Retention: The this compound-phenacyl ester will elute between 8–12 minutes, distinct from the reagent peak (excess p-BPB) which typically elutes earlier (3–5 mins).

Protocol B: Direct Analysis (CAD/ELSD)

Recommended for: High-throughput screening, raw material testing, or when derivatization is impractical.

Principle

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are "universal" detectors that respond to the mass of non-volatile analytes. They do not rely on optical properties, making them ideal for fatty acids.

HPLC Conditions (Direct)
ParameterSetting
Column C8 (L7), 150 x 4.6 mm, 3.5 µm (Better selectivity for branched isomers)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B2-15 min: 50% → 95% B15-20 min: 95% B (Hold)
Flow Rate 0.8 mL/min
Temperature 40°C
Detector CAD (Corona Veo) or ELSD (Drift Tube: 50°C, Gain: High)
Injection Vol. 20 µL

Visualized Workflows & Mechanisms

Derivatization Reaction Mechanism

The following diagram illustrates the chemical transformation of this compound into its UV-active ester form.

G Acid This compound (Non-UV Active) Complex Transition State Acid->Complex Nucleophilic Attack Reagent p-Bromophenacyl Bromide (Reagent) Reagent->Complex Catalyst Catalyst (TEA + 18-Crown-6) Catalyst->Complex Facilitates Product 7,7-Dimethyloctanoyl-phenacyl ester (UV Active @ 254nm) Complex->Product Esterification Byproduct HBr Salt Complex->Byproduct

Caption: Reaction scheme for the conversion of this compound to its phenacyl ester derivative using p-BPB.

Experimental Workflow (Protocol A)

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Weigh Sample (10 mg) Dissolve Dissolve in ACN (1 mg/mL) Start->Dissolve Mix Add Reagents: 1. p-BPB 2. TEA/Catalyst Dissolve->Mix Heat Incubate 80°C, 30 min Mix->Heat Cool Cool & Quench (5% Acetic Acid) Heat->Cool Inject Inject 10 µL Cool->Inject Separate Separation C18 Column, Isocratic Inject->Separate Detect Detection UV @ 254 nm Separate->Detect Data Data Analysis Quantify vs Standard Detect->Data

Caption: Step-by-step workflow for the derivatization and HPLC analysis of this compound.

System Suitability & Validation Criteria

To ensure data integrity (Trustworthiness), the following system suitability parameters must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Precision (RSD) NMT 2.0% for 6 replicate injectionsEnsures method reproducibility.
Resolution (Rs) > 2.0 between Analyte and Reagent peaksEnsures no interference from excess derivatizing agent.
Tailing Factor (T) 0.8 – 1.5Indicates good column performance and lack of secondary interactions.
Linearity (R²) > 0.999Confirms quantitative accuracy across the range.
LOD/LOQ Signal-to-Noise > 3 (LOD) / > 10 (LOQ)Critical for trace impurity analysis.

Troubleshooting Guide

IssuePotential CauseCorrective Action
Low Sensitivity Incomplete derivatization.Check heating block temp (80°C) and ensure TEA/Catalyst is fresh. Moisture in ACN can inhibit the reaction.
Extra Peaks Reagent degradation or impurities.Run a "Blank" derivatization (reagents only) to identify reagent-related artifacts.
Drifting Baseline Mobile phase evaporation or temp fluctuation.Use a column oven (30°C) and pre-mix mobile phases if using isocratic mode.
Peak Broadening Sample solvent mismatch.Ensure the final sample is dissolved in mobile phase or a weaker solvent (e.g., 50% ACN) before injection.

References

  • PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Borst, C., et al. (1975). "Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography." Analytical Chemistry, 47(14), 2437-2439. [Link]

  • Christie, W.W. (1998).[3] "Gas chromatography mass spectrometry methods for structural analysis of fatty acids." Lipids, 33, 343-353.[3] [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC: Separation Strategies. Retrieved January 31, 2026, from [Link]

  • Li, G., et al. (2014). "HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy." Analyst, 139, 6154-6159. [Link]

Sources

Application Note: Use of 7,7-Dimethyloctanoic Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Scientific Basis & Mechanism of Action

Introduction

Metabolic Flux Analysis (MFA) typically relies on stable isotope tracers (


C-labeled substrates) to map the flow of carbon through metabolic networks.[1][2] However, quantifying the specific flux of fatty acid 

-oxidation (FAO)
is often complicated by the rapid entry of acetyl-CoA into the TCA cycle, where carbon signals are diluted by other substrates (glucose, glutamine).

7,7-Dimethyloctanoic acid (7,7-DMOA) serves as a specialized "Metabolic Trap" probe . Unlike standard fatty acids, 7,7-DMOA contains a gem-dimethyl group at the


-1 position. This structural modification allows the molecule to enter the mitochondrial matrix and undergo exactly two cycles of 

-oxidation before the enzymatic machinery is sterically arrested.
The "Gem-Dimethyl Block" Mechanism

The utility of 7,7-DMOA lies in its predictable metabolic fate. The gem-dimethyl substitution creates a quaternary carbon that prevents the formation of the


-unsaturated bond required for the third cycle of 

-oxidation.

The Pathway:

  • Activation: 7,7-DMOA is activated to 7,7-DMOA-CoA by medium-chain acyl-CoA synthetases.

  • Cycle 1:

    
    -oxidation removes two carbons (Acetyl-CoA), yielding 5,5-dimethylhexanoyl-CoA .
    
  • Cycle 2:

    
    -oxidation removes two more carbons (Acetyl-CoA), yielding 3,3-dimethylbutanoyl-CoA .
    
  • Metabolic Arrest: The next step requires Acyl-CoA Dehydrogenase to abstract a proton from the

    
    -carbon (C3) and 
    
    
    
    -carbon (C2) to form a double bond. However, the
    
    
    -carbon of 3,3-dimethylbutanoyl-CoA is quaternary (bonded to two methyls, the
    
    
    -carbon, and the tail). It has no protons to donate.
  • Accumulation: The pathway halts. The accumulation of the terminal metabolite, 3,3-dimethylbutanoic acid (3,3-DMBA) (or its carnitine/glycine conjugate), serves as a stoichiometric readout of upstream

    
    -oxidation flux.
    
Advantages over C-Palmitate
  • Direct Readout: Flux is measured by the accumulation of a specific dead-end metabolite, not by complex isotopomer distribution modeling.

  • Mitochondrial Specificity: Confirms entry and processing within the mitochondrial matrix.

  • Signal-to-Noise: The unique mass of the branched product eliminates background noise common with natural fatty acids.

Part 2: Experimental Protocol

Reagents and Preparation
  • Tracer: this compound (High purity, >98%).

  • Vehicle: Bovine Serum Albumin (BSA), fatty-acid free.

  • Internal Standard: D3-Octanoic acid (for normalization of uptake) or D9-3,3-dimethylbutanoic acid (if available, for product quantification).

  • Culture Media: Substrate-limited media (e.g., low glucose) to prime fatty acid oxidation.

Stock Solution Preparation (5 mM Conjugate):

  • Dissolve 7,7-DMOA in a minimal volume of 0.1 M NaOH or Ethanol.

  • Prepare a 10% (w/v) BSA solution in PBS at 37°C.

  • Dropwise add the fatty acid solution to the BSA while stirring.

  • Adjust pH to 7.4. Filter sterilize (0.22 µm).

  • Final Molar Ratio: ~2:1 to 4:1 (Fatty Acid : Albumin).

Cell Culture Workflow (Flux Assay)

This protocol is optimized for adherent mammalian cells (e.g., HepG2, C2C12 myotubes).

  • Seeding: Plate cells in 6-well plates. Grow to 80% confluence.

  • Starvation (Optional): Switch to serum-free media for 4 hours to upregulate FAO enzymes.

  • Pulse: Replace media with Flux Media containing:

    • 100 µM 7,7-DMOA (BSA-conjugated).

    • 0.5 mM L-Carnitine (cofactor).

  • Incubation: Incubate for defined time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Note: A time-course is essential to calculate a rate (Flux =

      
      [Product] / 
      
      
      
      t).
  • Quenching:

    • Remove media (save for extracellular analysis if investigating export).

    • Wash cells 2x with ice-cold PBS.

    • Add 500 µL Ice-cold 80% Methanol (containing Internal Standard) directly to the well.

  • Extraction:

    • Scrape cells and transfer to microcentrifuge tubes.

    • Vortex for 30 seconds.

    • Freeze-thaw cycle (Liquid N2 / 37°C water bath) x 3 to lyse membranes.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (metabolites).

LC-MS/MS Analytical Method

The truncated product (3,3-DMBA) is a short-chain acid. Derivatization is recommended for high sensitivity, though direct analysis is possible.

Method A: Direct Analysis (Negative Mode)

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile/Methanol (50:50).

  • Gradient: 5% B to 95% B over 10 minutes. 3,3-DMBA elutes early; 7,7-DMOA elutes late.

  • MS Transitions (MRM):

    • 7,7-DMOA: [M-H]⁻

      
       (Loss of 
      
      
      
      ).
    • 3,3-DMBA: [M-H]⁻

      
       (Loss of 
      
      
      
      ).

Method B: 3-NPH Derivatization (Recommended) Use 3-Nitrophenylhydrazine (3-NPH) to derivatize carboxylic acids. This adds a hydrophobic tag, improving retention and ionization in Negative Mode.

  • Reaction: Mix supernatant with 200 mM 3-NPH and 120 mM EDC (catalyst). Incubate 30 min at 40°C.

  • Result: Increases sensitivity by 10-100 fold.

Part 3: Data Analysis & Visualization

Pathway Visualization

The following diagram illustrates the partial oxidation and metabolic arrest of 7,7-DMOA.

BetaOxidationBlock DMOA This compound (Substrate) DMOA_CoA 7,7-DMOA-CoA (Activated) DMOA->DMOA_CoA Acyl-CoA Synthetase Cycle1_Prod 5,5-Dimethylhexanoyl-CoA DMOA_CoA->Cycle1_Prod Beta-Oxidation Cycle 1 AcetylCoA1 Acetyl-CoA DMOA_CoA->AcetylCoA1 Cycle2_Prod 3,3-Dimethylbutanoyl-CoA Cycle1_Prod->Cycle2_Prod Beta-Oxidation Cycle 2 AcetylCoA2 Acetyl-CoA Cycle1_Prod->AcetylCoA2 Block METABOLIC BLOCK (No Beta-Proton) Cycle2_Prod->Block Acyl-CoA Dehydrogenase Accumulation 3,3-Dimethylbutanoic Acid (Accumulated Marker) Cycle2_Prod->Accumulation Thioesterase / Hydrolysis

Caption: Schematic of the "Metabolic Trap" mechanism. The gem-dimethyl group prevents dehydrogenation in the 3rd cycle, causing the stoichiometric accumulation of 3,3-dimethylbutanoic acid.

Calculation of Flux

To quantify the flux (


), plot the concentration of the product (normalized to protein content) against time.


Data Table Template:

Time (min)[7,7-DMOA] (µM)[3,3-DMBA] (µM)Normalized Flux (pmol/min/mg prot)
0100.00.0-
3085.212.4Calculated Slope
6070.125.8
12045.548.2

Interpretation:

  • Linear Accumulation: Indicates steady-state flux.

  • Plateau: Indicates feedback inhibition or substrate depletion.

  • Low Accumulation: Indicates mitochondrial dysfunction or CPT1 (transport) inhibition.

Troubleshooting
  • No Product Detected: Ensure cells were not pre-loaded with glucose (high malonyl-CoA inhibits CPT1). Check if 3,3-DMBA is being exported into the media (analyze supernatant).

  • High Background: 7,7-DMOA can contain trace isomers. Run a "Media Only" blank (no cells) to subtract background degradation.

Part 4: References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] [Link]

    • Context: Defines the structural stability and steric hindrance properties of gem-dimethyl groups in metabolic enzymes.

  • Costantini, D., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12, 25528-25548.[4] [Link]

    • Context: General protocols for quenching and extraction in lipid metabolic flux analysis.

  • Schoenheimer, R., & Rittenberg, D. (1935). Deuterium as an Indicator in the Study of Intermediary Metabolism. Science, 82(2120), 156-157.

    • Context: Foundational work establishing the use of non-oxidizable or labeled fatty acid probes to trace lipid fate.

  • Wanders, R. J., et al. (2010). Disorders of mitochondrial fatty acid oxidation: heterogeneity and management. Journal of Inherited Metabolic Disease, 33(5), 479-477.

    • Context: Describes the enzymatic steps of beta-oxidation and the specific mechanism of Acyl-CoA Dehydrogenase, which is blocked by the lack of beta-protons in the probe.

Sources

Application Note: Tracing the Metabolic Fate of 7,7-Dimethyloctanoic Acid in Cellular Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 7,7-dimethyloctanoic acid (7,7-DMOA), a unique branched-chain fatty acid (BCFA), into the lipidome of cultured cells. We detail the scientific rationale for using 7,7-DMOA as a metabolic probe, present validated, step-by-step protocols for cell labeling and lipid analysis, and offer insights into data interpretation. The methodologies described herein are designed to be robust and self-validating, enabling researchers to accurately trace the metabolic fate of this atypical fatty acid and investigate its impact on cellular lipid metabolism and physiology.

Introduction: The Significance of Branched-Chain Fatty Acids

Cellular lipids are not merely structural components or energy reservoirs; they are critical signaling molecules that regulate a vast array of biological processes, from signal transduction to apoptosis.[] The fatty acid composition of these lipids is paramount, influencing membrane fluidity, protein function, and the generation of lipid mediators. While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) represent a fascinating class of lipids with distinct metabolic fates and biological activities.[2]

This compound (7,7-DMOA) is a medium-chain fatty acid characterized by a gem-dimethyl group at its ω-1 position.[3] This unique terminal branching provides a stable, non-radioactive structural signature, making it an excellent probe for tracking fatty acid uptake, metabolism, and incorporation into complex lipids. Unlike typical fatty acids, the metabolism of BCFAs can be distinct, and their incorporation into cellular lipids may alter membrane properties or cellular signaling pathways.[4][5] Understanding how cells process 7,7-DMOA can provide valuable insights into lipid metabolism, particularly in disease states like cancer or metabolic disorders where lipid pathways are often dysregulated.

This guide provides the necessary protocols to empower researchers to:

  • Effectively label cultured cells with 7,7-DMOA.

  • Extract total cellular lipids containing the incorporated probe.

  • Analyze the fatty acid composition to quantify 7,7-DMOA incorporation.

Scientific Rationale and Experimental Overview

The Metabolic Journey of an Atypical Fatty Acid

Upon entering the cell, fatty acids are rapidly activated to their acyl-CoA thioesters. From this metabolic branch point, their fate is determined by the cell's metabolic state and the fatty acid's structure. They can be directed towards:

  • Energy Production: Undergo β-oxidation within the mitochondria to produce acetyl-CoA.

  • Storage: Esterified into neutral lipids, primarily triacylglycerols (TGs), and stored in lipid droplets.

  • Structural/Signaling Roles: Incorporated into phospholipids (PLs), the building blocks of cellular membranes.

The structural peculiarity of 7,7-DMOA may influence which pathway it preferentially enters. Studies with other BCFAs, such as 13-methyltetradecanoic acid, have shown a preferential incorporation into storage lipids (TGs) over membrane lipids (PLs).[4][5] This suggests that cells may possess enzymatic machinery that recognizes and segregates "unusual" fatty acids away from critical membrane structures, possibly as a protective mechanism or due to substrate specificity of acyltransferases.

Experimental Workflow

The overall strategy involves introducing 7,7-DMOA to cultured cells, allowing for its metabolic processing and incorporation, and subsequently analyzing the cellular lipids to determine its final destination. The workflow is a multi-step process that demands careful execution at each stage to ensure data integrity.

G A 1. Cell Culture (Select appropriate cell line) B 2. Prepare 7,7-DMOA-BSA Conjugate (Ensure bioavailability and low toxicity) A->B C 3. Cellular Labeling (Incubate cells with 7,7-DMOA) B->C D 4. Harvest and Wash Cells (Remove unincorporated fatty acid) C->D E 5. Total Lipid Extraction (Using Bligh-Dyer method) D->E F 6. Transesterification to FAMEs (Derivatization for GC-MS) E->F G 7. GC-MS Analysis (Separate and identify FAMEs) F->G H 8. Data Interpretation (Quantify 7,7-DMOA incorporation) G->H

Figure 1: Overall Experimental Workflow. This diagram outlines the complete process from initial cell culture to the final quantification of this compound incorporation into cellular lipids.

Detailed Methodologies and Protocols

Protocol 1: Cell Culture and Labeling with 7,7-DMOA

Causality: Free fatty acids have low solubility in aqueous culture media and can be cytotoxic at high concentrations.[6] To overcome this, 7,7-DMOA is complexed with bovine serum albumin (BSA), which mimics its natural transport in circulation and ensures efficient, non-toxic delivery to the cells.

Materials:

  • Selected mammalian cell line (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (7,7-DMOA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, absolute

  • Potassium Hydroxide (KOH)

  • Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes and tissue culture flasks/plates

Procedure:

  • Preparation of 100 mM 7,7-DMOA Stock (Saponification): a. Weigh 17.23 mg of 7,7-DMOA (MW: 172.26 g/mol ) and dissolve in 500 µL of absolute ethanol in a sterile glass tube. b. Add 500 µL of 200 mM KOH. c. Heat at 60°C for 30 minutes to saponify the fatty acid to its potassium salt. This creates the "soap stock".

  • Preparation of 10% BSA Solution: a. Under sterile conditions, dissolve 1 g of fatty acid-free BSA into 10 mL of serum-free culture medium. b. Warm to 37°C and stir gently until fully dissolved. Filter-sterilize using a 0.22 µm filter.

  • Preparation of 5 mM 7,7-DMOA-BSA Conjugate (Labeling Stock): a. Warm the 10% BSA solution to 37°C. b. While vortexing the BSA solution gently, slowly add 50 µL of the 100 mM 7,7-DMOA soap stock to 950 µL of the 10% BSA solution. This yields a 5 mM stock with a molar ratio of approximately 3.3:1 (FA:BSA). c. Incubate at 37°C for 30 minutes to allow for complete complexation. Store at 4°C for up to one month.

  • Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). b. Allow cells to grow to 70-80% confluency in complete medium. This ensures the cells are in an active metabolic state.

  • Cellular Labeling: a. Prepare the final labeling medium by diluting the 5 mM 7,7-DMOA-BSA conjugate into serum-free or low-serum (e.g., 1% FBS) medium. A typical starting concentration range is 50-200 µM. b. Control Group: Prepare a vehicle control medium containing an equivalent amount of BSA without 7,7-DMOA. c. Aspirate the complete medium from the cells, wash once with sterile PBS. d. Add the prepared labeling medium (or control medium) to the cells. e. Incubate for a desired time course. Based on studies with similar BCFAs, significant incorporation can be observed within 4-6 hours, reaching saturation later.[4][5] A time course of 0, 2, 6, 12, and 24 hours is recommended for initial characterization.

Protocol 2: Total Lipid Extraction

Causality: A robust and unbiased extraction method is critical for ensuring that all lipid classes are recovered proportionally. The Bligh-Dyer method is a gold-standard technique that uses a monophasic mixture of chloroform and methanol to disrupt cell membranes and solubilize lipids, followed by the addition of water to induce a phase separation, partitioning lipids into the lower chloroform phase.[7][8]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

  • Centrifuge

Procedure:

  • Cell Harvesting: a. Place the culture dish on ice. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS to remove any remaining unincorporated 7,7-DMOA. c. Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass centrifuge tube. d. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. (For a 10 cm dish, expect ~1-3 million cells).

  • Lipid Extraction (Bligh-Dyer): a. To the cell pellet, add 1 mL of Methanol and 0.5 mL of Chloroform. Vortex vigorously for 2 minutes to create a single-phase solution and lyse the cells. b. Add an additional 0.5 mL of Chloroform and vortex for 1 minute. c. Add 0.9 mL of deionized water to break the monophase. Vortex for 2 minutes. The final ratio of Chloroform:Methanol:Water will be 2:2:1.8. d. Centrifuge at 1,000 x g for 10 minutes to separate the phases. e. Three layers will be visible: an upper aqueous (methanol/water) layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. f. Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube. Be cautious not to disturb the protein interface. g. To maximize recovery, re-extract the remaining aqueous layer and protein disk with 1 mL of chloroform. Vortex, centrifuge, and pool the lower organic phase with the first extract.

  • Drying and Storage: a. Dry the pooled chloroform extract under a gentle stream of nitrogen gas. b. Resuspend the dried lipid film in a known, small volume of chloroform or isooctane for storage. c. Store at -80°C to prevent lipid oxidation until analysis.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Fatty acids within complex lipids are not volatile enough for GC analysis. Therefore, they must be chemically derivatized into fatty acid methyl esters (FAMEs), which are volatile and thermally stable.[9] GC separates the FAMEs based on their boiling points and polarity, while MS fragments and detects them, allowing for unambiguous identification and quantification.[10][11]

Materials:

  • Boron Trifluoride (BF3) in Methanol (14% w/v)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog.

  • GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

Procedure:

  • Internal Standard Spiking: a. Transfer a known aliquot of the lipid extract to a clean glass tube with a Teflon-lined cap. b. Add a known amount of the internal standard (e.g., 10 µg of C17:0). The IS is crucial for accurate quantification as it corrects for variations in derivatization efficiency and injection volume.[11]

  • Transesterification to FAMEs: a. Evaporate the solvent under nitrogen. b. Add 1 mL of 14% BF3 in Methanol. c. Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath. This reaction cleaves fatty acids from glycerol backbones and phospholipids and methylates them simultaneously. d. Cool the tube to room temperature.

  • FAME Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube. b. Vortex vigorously for 2 minutes. The FAMEs will partition into the upper hexane layer. c. Centrifuge briefly to separate the phases. d. Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: a. Inject 1 µL of the FAMEs solution into the GC-MS. b. Use an appropriate temperature program to separate the FAMEs.

    Table 1: Example GC-MS Parameters

    Parameter Setting Rationale
    Injector 250°C, Splitless Ensures complete volatilization of FAMEs without discrimination.
    Column Agilent DB-23 (60 m x 0.25 mm x 0.25 µm) A polar column provides excellent separation of saturated, unsaturated, and branched FAMEs.
    Oven Program 100°C for 2 min, ramp to 240°C at 4°C/min A slow ramp allows for resolution of closely eluting fatty acid isomers.
    Carrier Gas Helium, constant flow (1.0 mL/min) Inert carrier gas standard for GC-MS.
    MS Source 230°C, Electron Ionization (EI) at 70 eV Standard EI energy for generating reproducible fragmentation patterns.
    MS Quad 150°C

    | Scan Range | 50 - 550 m/z | Covers the expected mass range for common FAMEs. |

Data Interpretation and Expected Outcomes

The primary output from the GC-MS is a total ion chromatogram (TIC). Each peak represents a different FAME.

  • Identification: The FAME of 7,7-DMOA will have a unique retention time and a characteristic mass spectrum. Its molecular ion peak ([M]+) will be at m/z 186 (for the methyl ester), and its fragmentation pattern will be distinct from other C10 FAMEs due to the gem-dimethyl group. Compare the obtained spectrum to a known standard or spectral library for confirmation.

  • Quantification: The incorporation of 7,7-DMOA is calculated by comparing the peak area of its FAME to the peak area of the internal standard (C17:0). The relative abundance can then be expressed as a percentage of the total identified fatty acids.

G cluster_0 Metabolic Fate of 7,7-DMOA DMOA 7,7-DMOA-CoA PL Membrane Lipids (Phospholipids) TG Storage Lipids (Triacylglycerols) DMOA->TG DGAT, etc. BetaOx β-Oxidation (Energy) DMOA->BetaOx CPT System?

Figure 2: Potential Metabolic Fates. 7,7-DMOA is activated to its CoA ester and can be channeled into structural lipids, storage lipids, or catabolic pathways. The thickness and style of the arrows indicate hypothesized flux based on data from similar BCFAs.

Table 2: Example Data Summary

Time Point (hours) Total 7,7-DMOA Incorporation (% of Total Fatty Acids)
0 0.0
2 1.5 ± 0.2
6 4.8 ± 0.5
12 5.1 ± 0.6
24 5.0 ± 0.5

(Note: Data are hypothetical and presented as mean ± SD for illustrative purposes)

This quantitative data allows researchers to understand the kinetics of uptake and incorporation, revealing how quickly the cell processes this fatty acid and when a steady-state is reached. Further analysis separating lipid classes (e.g., by thin-layer chromatography before GC-MS) can reveal the specific lipid pools (TGs vs. PLs) where 7,7-DMOA accumulates.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Cell Death/Toxicity - 7,7-DMOA concentration too high.- Improper FA:BSA conjugation (too much free FA).- Perform a dose-response curve to find the optimal, non-toxic concentration.- Re-prepare the 7,7-DMOA-BSA conjugate, ensuring slow addition of the FA soap to the BSA solution.
Low Incorporation of 7,7-DMOA - Inefficient cellular uptake.- Labeling time is too short.- Cell line has low fatty acid metabolism.- Verify the integrity of the 7,7-DMOA-BSA conjugate.- Increase the incubation time.- Use a positive control fatty acid (e.g., oleic acid) to confirm metabolic activity.
No 7,7-DMOA Peak in GC-MS - Incomplete derivatization (transesterification).- Degradation of FAMEs.- Ensure the BF3-Methanol reagent is fresh.- Check heating temperature and time for the reaction.- Analyze the sample immediately after preparation.
Poor Chromatographic Separation - GC oven program is not optimal.- Column degradation.- Optimize the temperature ramp rate.- Trim the GC column inlet or replace the column if necessary.

Conclusion

This compound serves as a powerful and structurally unique probe for interrogating cellular lipid metabolism. The detailed protocols provided in this application note offer a reliable framework for tracing the uptake and incorporation of this BCFA into the lipidome of cultured cells. By combining careful cell culture techniques with classic lipid biochemistry and modern analytical chemistry, researchers can gain significant insights into the fundamental processes that govern fatty acid trafficking and metabolism, paving the way for a better understanding of cellular physiology in health and disease.

References

  • Yang, N. S., et al. (2011). 7,7''-Dimethoxyagastisflavone-induced Apoptotic or Autophagic Cell Death in Different Cancer Cells. Phytotherapy Research. Available at: [Link]

  • Nishiumi, S., et al. (2020). Dynamic Metabolome Analysis Reveals the Metabolic Fate of Medium-Chain Fatty Acids in AML12 Cells. Metabolites. Available at: [Link]

  • Dietrich, A., et al. (1995). Synthesis and applicability of a photolabile 7,7-azi analogue of 3-sulfated taurine-conjugated bile salts. Journal of Lipid Research. Available at: [Link]

  • Kehl-Fie, T. E., et al. (2021). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus. PLOS Pathogens. Available at: [Link]

  • Wakamatsu, K., et al. (2005). Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3. Journal of Nutritional Science and Vitaminology. Available at: [Link]

  • Castro-Perez, J., et al. (2016). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Listenberger, L. L., et al. (2017). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Lee, J. Y., et al. (2015). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Journal of Chromatographic Science. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. Available at: [Link]

  • Wakamatsu, K., et al. (2005). Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3. PubMed. Available at: [Link]

  • Yang, R., et al. (2014). Mass Spectrometry Methodology in Lipid Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Cell Press. (2018). Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia. Cell Reports. Available at: [Link]

Sources

Synthesis of 7,7-Dimethyloctanoic acid esters for fragrance applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthesis of 7,7-Dimethyloctanoic Acid Esters for Fragrance Applications

For: Researchers, scientists, and drug development professionals

Introduction: The Architectural Nuances of Scent

In the intricate world of fragrance chemistry, the molecular structure of an aromatic compound is the primary determinant of its olfactory character. Esters, a class of organic compounds formed by the reaction of an acid and an alcohol, are fundamental building blocks of both natural and synthetic scents, often imparting fruity and floral notes.[1][2] While straight-chain esters are ubiquitous, branched-chain esters offer unique and complex aroma profiles that are highly sought after in modern perfumery.[3] The branching of the carbon chain can influence volatility, substantivity, and the specific olfactory receptors that are activated, leading to novel sensory experiences.

This compound is a branched-chain carboxylic acid that serves as an excellent precursor for creating a new palette of fragrance esters.[4] Its distinct structure, featuring a terminal tert-butyl group, provides a unique steric hindrance that can result in esters with interesting diffusion properties and potentially enhanced stability against degradation.[5] This application note provides a comprehensive guide to the synthesis of various this compound esters, detailing both classical and modern enzymatic methodologies. We will explore the causality behind procedural choices, provide step-by-step protocols, and discuss the characterization of these novel fragrance compounds.

I. Classical Synthesis: The Fischer-Speier Esterification

The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and widely used methods for ester synthesis in both academic and industrial settings.[6] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7]

A. The Underlying Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7] The mechanism proceeds through several equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[8] This activation facilitates a nucleophilic attack from the alcohol, forming a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst.[8]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Key Steps cluster_products Products RCOOH This compound Protonation 1. Protonation of Carbonyl RCOOH->Protonation ROH Alcohol (R'-OH) Attack 2. Nucleophilic Attack by Alcohol ROH->Attack H_plus H⁺ (Catalyst) H_plus->Protonation Protonation->Attack Elimination 3. Elimination of Water Attack->Elimination Deprotonation 4. Deprotonation Elimination->Deprotonation Ester Ester (RCOOR') Deprotonation->Ester Water Water (H₂O) Deprotonation->Water H_plus_regen H⁺ (Regenerated) Deprotonation->H_plus_regen Synthesis_Workflow Reactants 1. Combine Acid, Alcohol, & Catalyst in Flask Reflux 2. Heat to Reflux (4-6 hours) Reactants->Reflux Drive Reaction Workup 3. Quench, Extract, & Neutralize Reflux->Workup Isolate Crude Product Purification 4. Dry, Filter, & Remove Solvent Workup->Purification Remove Impurities Characterization 5. Purify (Distillation) & Characterize (GC-MS, Olfaction) Purification->Characterization Final Product

Sources

Troubleshooting & Optimization

Technical Support Center: LC-MS/MS Matrix Effect Mitigation for 7,7-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DMOA-ME-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalysis Division

Executive Summary

7,7-Dimethyloctanoic acid (DMOA) presents a specific challenge in LC-MS/MS analysis due to its amphiphilic nature. While the carboxylic acid head group requires negative mode Electrospray Ionization (ESI-), the hydrophobic dimethyl-tail makes the molecule co-elute with endogenous phospholipids (PLs), the primary drivers of ion suppression.

This guide provides a root-cause analysis and validated troubleshooting protocols to eliminate matrix effects (ME) in biological matrices (plasma, serum).

Module 1: Diagnosis & Validation

Q: How do I definitively distinguish Matrix Effects (ME) from low extraction recovery?

A: Low signal intensity is often misdiagnosed. You must decouple Recovery (RE) from Matrix Factor (MF) . The only way to visualize where suppression occurs in your chromatogram is the Post-Column Infusion (PCI) method.

The Protocol: Post-Column Infusion (PCI)

This experiment visualizes the "ionization environment" of your analyte across the entire chromatographic run.[1]

  • Setup: Infuse a constant stream of neat 7,7-DMOA standard (100 ng/mL) into the MS source via a T-tee connector.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma) via the LC column.[2]

  • Observation: Monitor the baseline of the infused DMOA.

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion Suppression (common with phospholipids).

    • Positive Peak: Ion Enhancement.

Workflow Visualization

PCI_Workflow cluster_legend Logic Flow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Connector (Mixing) Column->Tee Eluent MS Mass Spectrometer (Detector) Tee->MS Combined Flow Syringe Syringe Pump (Constant DMOA Infusion) Syringe->Tee Analyte Flow Dip in Baseline Dip in Baseline = Ion Suppression

Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.

Module 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the signal is unstable. Why?

A: Protein Precipitation is a "dirty" cleanup. It removes proteins but leaves behind Glycerophosphocholines (GPCh) , which are abundant in plasma (1-2 mg/mL).

  • Mechanism: GPChs elute late in reversed-phase gradients. If your 7,7-DMOA elutes in the high-organic wash phase, it is likely co-eluting with these lipids.

  • Correction: For branched fatty acids like 7,7-DMOA, Liquid-Liquid Extraction (LLE) is superior because the non-polar solvent excludes the polar phospholipid head groups.

Recommended LLE Protocol for 7,7-DMOA
  • Step 1: Aliquot 100 µL Plasma.

  • Step 2: Add Internal Standard (DMOA-d6 or Octanoic acid-d15).

  • Step 3: Acidify with 10 µL Formic Acid (Critical: Protonates the acid,

    
    , driving it into the organic layer).
    
  • Step 4: Add 600 µL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

  • Step 5: Vortex (10 min) -> Centrifuge -> Evaporate Supernatant -> Reconstitute.

Data Comparison: PPT vs. LLE
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible Effect)
Recovery (RE) >95%85-90%
Process Efficiency (PE) ~62%~88%
Phospholipid Removal < 10% Removed> 99% Removed

Note: While PPT has higher recovery, LLE provides cleaner extracts, resulting in better overall sensitivity (S/N).

Module 3: Chromatography & Internal Standards

Q: Can I use Octanoic Acid as an Internal Standard?

A: No. You should use a Stable Isotope Labeled (SIL) analog, ideally 7,7-DMOA-d6 .

  • Reasoning: Matrix effects in ESI are transient. If the IS does not co-elute perfectly with the analyte, it cannot compensate for the suppression occurring at that specific millisecond.

  • Structural Difference: The "7,7-dimethyl" branching creates steric bulk that alters retention time compared to linear Octanoic acid. If the analyte elutes at 4.5 min and the analog IS elutes at 4.2 min, the IS might miss the suppression zone that hits the analyte.

Q: How do I separate DMOA from residual Phospholipids?

A: If you must use PPT, you need to chromatographically resolve the analyte from the lipid dump.

  • Column Choice: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18).

  • Mobile Phase:

    • A: Water + 0.02% Acetic Acid (or 1mM Ammonium Acetate for pH control).

    • B: Acetonitrile/Methanol (90:10).

  • The "Trap" Gradient:

    • Hold low organic (e.g., 50% B) to elute DMOA.

    • Ramp to 100% B after DMOA elutes to wash off phospholipids.

    • Crucial: Do not start the next injection until the column has re-equilibrated.

Decision Logic for Method Optimization

Method_Optimization Start Start Method Development for 7,7-DMOA Step1 Check Matrix Factor (MF) via Post-Column Infusion Start->Step1 Decision1 Is MF between 0.85 and 1.15? Step1->Decision1 Pass Method Validated (Proceed to FDA M10) Decision1->Pass Yes Fail Significant Suppression (MF < 0.85) Decision1->Fail No Action1 Switch Sample Prep PPT -> LLE (MTBE) Fail->Action1 Action2 Switch Internal Standard Analog -> SIL-IS (d6) Action1->Action2 Action2->Step1 Re-test

Figure 2: Decision tree for troubleshooting matrix effects in compliance with bioanalytical standards.

References

  • FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]

Sources

Technical Support Center: Purity Analysis of Synthetic 7,7-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Critical Quality Attributes (CQAs)

Synthetic 7,7-Dimethyloctanoic acid (CAS: 26896-20-8) is a specialized branched medium-chain fatty acid (MCFA) often used as a linker in drug conjugates or a lipophilic modifier. Its purity analysis presents unique challenges compared to linear fatty acids due to the gem-dimethyl steric hindrance and the potential for positional isomers (e.g., 2,2-dimethyl or 6,6-dimethyl analogs) arising from synthesis.

Primary Analytical Challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard UV-Vis detection (HPLC-UV) ineffective.
    
  • Isomeric Impurities: Synthetic routes often yield mixtures of isomers that co-elute on standard C18 or non-polar GC columns.

  • Volatility: As a free acid, it is semi-volatile and prone to adsorption in GC injection ports, leading to peak tailing.

Module 1: Method Selection & Workflow

Before initiating experiments, use this decision matrix to select the appropriate analytical platform based on your specific purity requirements.

MethodSelection Start Start: Purity Analysis This compound IsomerSep Is Isomeric Purity Critical? Start->IsomerSep Volatile Is Sample Volatile/Derivatizable? IsomerSep->Volatile Yes (High Res Needed) LC_CAD Method C: HPLC-CAD/ELSD (Non-Volatile Impurities) IsomerSep->LC_CAD No (Bulk Purity Only) GC_FID Method A: GC-FID (FAME) (Quantitative Purity) Volatile->GC_FID Yes (Standard) GC_MS Method B: GC-MS (Impurity ID) Volatile->GC_MS Unknown Peaks Found Volatile->LC_CAD No (Free Acid Preferred) GC_FID->GC_MS Confirm ID LC_MS Method D: UHPLC-MS/MS (Trace Analysis) LC_CAD->LC_MS Confirm ID

Figure 1: Analytical decision matrix for selecting between Gas Chromatography (GC) and Liquid Chromatography (LC) based on isomeric resolution and sensitivity needs.

Module 2: Gas Chromatography (GC-FID/MS) – The Gold Standard

For this compound, GC is the preferred method for quantitative purity due to its superior resolution of structural isomers. However, direct injection of the free acid is discouraged due to peak tailing and adsorption. Derivatization to the Fatty Acid Methyl Ester (FAME) is mandatory for high-precision results [1].

Protocol A: FAME Derivatization & Analysis

Objective: Convert free acid to volatile methyl ester to improve peak shape and separation.

Reagents:

  • Boron Trifluoride (

    
    ) in Methanol (14% w/v) – Catalyst
    
  • Hexane (HPLC Grade) – Extraction Solvent

  • Internal Standard (IS): Methyl Nonanoate (C9:0 FAME) or Tridecane.

Step-by-Step Procedure:

  • Preparation: Weigh 10 mg of sample into a reaction vial. Add 0.5 mL of Internal Standard solution (1 mg/mL in hexane).

  • Reaction: Add 2 mL of

    
    -Methanol reagent. Cap tightly.
    
  • Incubation: Heat at 60°C for 10 minutes . Note: The gem-dimethyl group creates steric bulk, but 10 mins is usually sufficient. Do not overheat to avoid degradation.

  • Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL Saturated NaCl solution.

  • Separation: Vortex vigorously for 30 seconds. Allow layers to separate.

  • Collection: Transfer the top organic layer (Hexane) to a GC vial containing anhydrous

    
     to dry.
    
Instrumental Parameters (GC-FID)
ParameterSettingRationale
Column CP-Sil 88 or DB-23 (High polarity cyanopropyl)Essential for separating positional isomers (e.g., 7,7-dimethyl vs. 6,6-dimethyl) [2].
Dimensions 60 m

0.25 mm, 0.20 µm film
Longer column length maximizes theoretical plates for isomer resolution.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures rapid volatilization.
Oven Program 100°C (hold 2 min)

4°C/min

240°C (hold 10 min)
Slow ramp rate is critical for separating the branched FAME from linear impurities.
Detector FID @ 260°CUniversal carbon response; highly linear for quantitative purity.

Module 3: HPLC Analysis (For Non-Volatiles)

If the sample contains non-volatile salts or degradation products that cannot be analyzed by GC, HPLC with Charged Aerosol Detection (CAD) is the required alternative. UV detection (210 nm) is unreliable due to the weak carboxyl absorption and solvent cut-off interference [3].

Protocol B: HPLC-CAD for Free Acid

Objective: Quantify bulk purity and non-volatile impurities without derivatization.

Instrumental Parameters:

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150

    
     4.6 mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Note: The CAD response is mass-dependent and nearly universal, making it excellent for quantifying unknown impurities where response factors are unknown [3].

Module 4: Troubleshooting & FAQs

This section addresses specific issues reported by users analyzing branched fatty acids.

Q1: I see "Ghost Peaks" or split peaks in my GC chromatogram. What is happening?

Diagnosis: This is typically caused by incomplete derivatization or thermal degradation in the injector.

  • Mechanism: The gem-dimethyl group at C7 sterically hinders the carboxyl group slightly less than alpha-branching, but if the reaction isn't complete, you inject a mixture of Free Acid + Methyl Ester. The Free Acid tails heavily or elutes later/earlier, looking like a ghost peak.

  • Solution:

    • Ensure the

      
      -MeOH reagent is fresh (it degrades over time).
      
    • Increase reaction time to 20 minutes at 60°C.

    • Check inlet liner: Use a deactivated glass liner with glass wool to trap non-volatiles.

Q2: My HPLC-UV baseline at 210 nm is drifting and noisy.

Diagnosis: this compound has virtually no UV absorbance. You are detecting mobile phase fluctuations (refractive index effects) or solvent impurities.

  • Solution: Switch to CAD (Charged Aerosol Detection) or Refractive Index (RI) detection (isocratic only). If you must use UV, derivatize the acid with a chromophore like p-bromophenacyl bromide to enable detection at 254 nm [4].

Q3: How do I distinguish the 7,7-dimethyl isomer from the linear decanoic acid?

Diagnosis: They have the same molecular formula (


) but different structures.
  • Solution:

    • GC Retention: On a polar column (CP-Sil 88), the branched isomer (7,7-dimethyl) typically elutes before the linear straight-chain isomer (Decanoic acid methyl ester) due to a lower boiling point and more compact shape [2].

    • NMR Verification: Run a

      
      -NMR.
      
      • 7,7-Dimethyl: Look for a strong singlet (6H) around 0.85-0.90 ppm (gem-dimethyl).

      • Linear: Shows a triplet (3H) for the terminal methyl.

      • Isopropyl (Iso-): Shows a doublet (6H).

Q4: The purity results between GC and HPLC do not match.

Diagnosis: Orthogonal bias.

  • GC sees volatiles.[1] If your sample has inorganic salts or heavy polymers, GC misses them (purity looks higher).

  • HPLC sees non-volatiles.[2] If your sample has residual solvent (Hexane/DCM), HPLC might miss them or they elute in the void.

  • Recommendation: Report purity as "GC Purity (Volatiles)" and use TGA (Thermogravimetric Analysis) or ROI (Residue on Ignition) for inorganic content.

Module 5: Structural Confirmation (NMR)

For final validation of the "7,7-dimethyl" architecture,


-NMR is non-negotiable.

Key Diagnostic Signals (


): 
  • 
     0.86 ppm (s, 6H):  Gem-dimethyl group (
    
    
    
    ). Crucial: Must be a singlet. A doublet indicates a split isopropyl tail (wrong isomer).
  • 
     2.33 ppm (t, 2H): 
    
    
    
    -methylene (
    
    
    ).
  • 
     1.10-1.65 ppm (m, aliphatic envelope):  Remaining methylene protons.
    

References

  • AOAC International. (2019). Official Methods of Analysis of AOAC INTERNATIONAL. Method 969.33 (Fatty Acids in Oils and Fats). Link

  • Lämmerhofer, M., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1699, 464111. Link

  • Thermo Fisher Scientific. (2023). Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection.[2] Application Note. Link

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Branched-Chain Fatty Acids. Link

  • PubChem. (2025). This compound (Compound Summary). National Library of Medicine. Link

Sources

Technical Support Center: Precision Injection Protocols for 7,7-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 11, 2026 Scope: Gas Chromatography (GC) & Liquid Chromatography (LC) Optimization

Executive Summary & Molecule Profile

7,7-Dimethyloctanoic acid (7,7-DMOA) represents a specific challenge in chromatographic analysis. As a medium-chain, branched fatty acid (BCFA), it possesses a boiling point (~243–253°C) that sits on the threshold of requiring specific thermal management in GC inlets. Its terminal gem-dimethyl branching creates steric bulk that influences solubility and derivatization kinetics, while the carboxylic head group creates significant adsorption risks (peak tailing) if active sites are present in the injection path.

This guide moves beyond generic protocols to address the specific physicochemical behavior of 7,7-DMOA during the critical 200 milliseconds of sample injection.

Physicochemical Criticals
ParameterValueImpact on Injection
Boiling Point ~253°C (at 760 mmHg)Inlet must be maintained ≥260°C to prevent discrimination.
pKa ~4.8High acidity requires deactivated liners or derivatization.
LogP ~3.25Lipophilic tail requires non-polar solvents (Hexane/Heptane) for extraction.
Structure Branched C10Steric hindrance at C7 may slightly alter elution compared to C10 linear standards.

GC Injection Optimization (Primary Workflow)

The vast majority of 7,7-DMOA analysis is performed via GC-FID or GC-MS. Users typically encounter two main failure modes: Activity-Based Tailing (free acid analysis) and Discrimination/Backflash (solvent mismatch).

Scenario A: Analysis of the Free Acid (Direct Injection)

Best for: Rapid screening, avoiding derivatization errors.

The Challenge: The free carboxylic acid proton interacts aggressively with silanol groups (Si-OH) in the inlet liner and glass wool, causing severe peak tailing and quantitative loss.

Optimized Parameters:

  • Inlet Temperature: 260°C (Do not exceed 280°C to avoid thermal degradation of the matrix).

  • Liner Selection: Ultra Inert (UI) Single Taper with Wool is mandatory.

    • Why? The wool promotes vaporization of the high-boiling 7,7-DMOA, while the "Ultra Inert" deactivation prevents the acid from binding to the glass. The taper at the bottom directs flow onto the column, minimizing contact with the hot gold seal.

  • Injection Mode: Splitless (for trace levels <100 ppm) with Pulsed Injection .

    • Pressure Pulse: 25 psi for 0.75 min.

    • Mechanism:[1] The pulse compresses the solvent vapor cloud, preventing it from expanding beyond the liner volume (Backflash) and forcing the analyte onto the column faster, sharpening the peak.

Scenario B: Analysis as Methyl Ester (FAME)

Best for: High precision, trace quantification, MS detection.

The Challenge: While FAMEs are stable, the gem-dimethyl group at position 7 makes the molecule slightly more volatile than its linear counterpart. Solvent expansion calculations are critical.

Optimized Parameters:

  • Inlet Temperature: 250°C.

  • Solvent: Hexane or Isooctane (Avoid Methanol/DCM if possible, as they have high expansion volumes).

  • Liner Selection: Split/Splitless straight liner with deactivated wool.

  • Split Ratio: 10:1 to 50:1 (depending on concentration).

Data Table: Solvent Expansion Risks

Calculated for 1 µL injection at 250°C, 15 psi head pressure.

SolventExpansion Volume (µL)Liner Capacity (Standard 4mm)Risk StatusAction Required
Hexane ~140 µL~900 µLSafe Standard Injection
Methanol ~450 µL~900 µLCaution Reduce Vol to 0.5 µL or use Pressure Pulse
Water ~1050 µL~900 µLCRITICAL Do Not Inject. Backflash will contaminate pneumatics.

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing (The "Shark Fin" Effect)

Q: My 7,7-DMOA peak looks like a shark fin (sharp front, long tail). I've already trimmed the column. What now?

A: This is classic "Activity" in the inlet. The 7,7-dimethyl branch does not cause tailing; the carboxylic head group does.

  • Immediate Fix: Change the inlet liner and the gold seal. Particulates from septum bleed or sample matrix accumulate here and act as adsorption sites.

  • Protocol Check: Are you analyzing the free acid on a non-polar column (e.g., DB-5 or HP-5)?

    • Correction: Free acids require a Polar Column (e.g., DB-FFAP, DB-FATWAX UI) [1]. If you must use a non-polar column, you must derivatize to a methyl ester (FAME) using BF3-Methanol or Acetyl Chloride [2].

Issue 2: Poor Area Reproducibility (RSD > 5%)

Q: My retention times are stable, but my peak areas fluctuate wildly between injections.

A: This usually indicates Sample Discrimination in the needle or inlet.

  • Needle Depth: Ensure the needle penetrates into the glass wool but does not hit the bottom. Standard depth is usually near the center of the liner.

  • Viscosity Delay: 7,7-DMOA in isooctane/hexane can be viscous.

    • Fix: Enable "Viscosity Delay" or "Plunger Draw Speed" reduction in your autosampler software. Slowing the draw rate allows the viscous liquid to fill the syringe barrel completely, preventing air bubbles.

  • Hot Needle Injection: Use a "Pre-injection dwell" of 0-1 seconds. This heats the needle, ensuring the sample vaporizes as it leaves the needle, rather than condensing on the cold metal tip.

Issue 3: Ghost Peaks & Carryover

Q: I see a small 7,7-DMOA peak in my blank injection after a high-concentration sample.

A: The boiling point (~253°C) is high enough that the molecule can condense on cooler spots in the injector (e.g., the split vent line).

  • Wash Solvents: Use a dual-wash system.

    • Wash A (Polar): Acetone or Methanol (dissolves residual acid).

    • Wash B (Non-Polar): Hexane (primes syringe for next injection).

  • Split Vent Trap: Replace the split vent trap filter. If it is saturated, it can desorb analyte back into the system during pressure pulses.

Visual Logic: Troubleshooting Decision Tree

The following diagram outlines the logical flow for diagnosing peak shape issues specific to branched fatty acids.

DMOA_Troubleshooting Start Symptom: Poor Peak Shape (7,7-DMOA) Check_Shape Analyze Peak Geometry Start->Check_Shape Tailing Tailing (Right Skew) Check_Shape->Tailing Fronting Fronting (Left Skew) Check_Shape->Fronting Split Split Peak / Doublet Check_Shape->Split Is_Deriv Is Sample Derivatized (FAME)? Tailing->Is_Deriv Overload Column Overload Fronting->Overload Yes_Deriv Yes (Methyl Ester) Is_Deriv->Yes_Deriv Yes No_Deriv No (Free Acid) Is_Deriv->No_Deriv No Fix_Col Trim Column (10-20cm) Check Ferrule Dead Vol Yes_Deriv->Fix_Col Check_Liner Check Liner Type No_Deriv->Check_Liner Wrong_Liner Standard Liner? Check_Liner->Wrong_Liner Right_Liner Ultra Inert Liner? Check_Liner->Right_Liner Switch_UI Switch to Ultra Inert Single Taper w/ Wool Wrong_Liner->Switch_UI Check_Phase Check Column Phase Right_Liner->Check_Phase Non_Polar Non-Polar (DB-5) Check_Phase->Non_Polar Polar Polar (FFAP/WAX) Check_Phase->Polar Must_Deriv CRITICAL: Must Derivatize or Switch Column Non_Polar->Must_Deriv Clean_Inlet Replace Gold Seal & Clean Inlet Body Polar->Clean_Inlet Dilute Increase Split Ratio or Dilute Sample Overload->Dilute

Figure 1: Diagnostic logic flow for resolving peak shape anomalies in 7,7-DMOA analysis. Note the critical decision path regarding derivatization vs. column polarity.

Protocol: Derivatization for FAME Analysis

If you cannot achieve stable results with the free acid, this is the industry-standard "Self-Validating" protocol for converting 7,7-DMOA to its methyl ester.

Reagents:

  • Boron Trifluoride (BF3) in Methanol (14%) [2].[2]

  • Hexane (GC Grade).[2]

Step-by-Step:

  • Combine: Add 2 mg of sample (or extract) to a reaction vial.

  • Reagent Addition: Add 2 mL of BF3-Methanol.

  • Heat: Cap tightly and heat at 60°C for 10 minutes .

    • Note: The 7,7-dimethyl branch creates some steric hindrance, but 10 minutes at 60°C is sufficient. Do not overheat, as volatile short-chain byproducts might be lost.

  • Extract: Cool to room temperature. Add 1 mL Hexane and 1 mL Saturated NaCl water.

  • Vortex: Vortex vigorously for 30 seconds. Allow layers to separate.

  • Transfer: The top layer is the Hexane layer containing the 7,7-DMOA Methyl Ester. Transfer this to the GC vial.

References

  • Agilent Technologies. (2011).[3][4] Free fatty acids, Analysis of free fatty acids, C2-C7. Application Note A00097.[3] Link

  • BenchChem. (2025).[5] GC Analysis of Fatty Acids: Troubleshooting & Derivatization Protocols. Technical Support Guide.[5] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 88351182, this compound.[6]Link

  • ResearchGate. (2018). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Journal of Chromatography B. Link

  • GL Sciences. (2025). Injection Techniques for Capillary GC: Splitless and On-Column Optimization.Link

Sources

Reducing signal suppression of 7,7-Dimethyloctanoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-DMOA-001 Subject: Resolving Signal Suppression in ESI-MS for 7,7-Dimethyloctanoic Acid Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Diagnostic Framework: The "Why" of Signal Loss

You are experiencing reduced sensitivity or signal suppression for This compound (7,7-DMOA) . As a medium-chain branched fatty acid (


), this molecule presents a dual challenge: it lacks a strong chromophore for UV detection and relies heavily on deprotonation (

) for mass spectrometry, making it highly susceptible to matrix effects.

The following diagnostic table summarizes the most common failure modes associated with this analyte:

SymptomProbable CauseMechanism
Absolute Signal Loss Ion Suppression (Matrix)Co-eluting phospholipids (e.g., phosphatidylcholines) in the source compete for charge on the droplet surface.
High Background Noise Mobile Phase ContaminationAccumulation of trace detergents or plasticizers from solvent bottles/tubing (fatty acids are ubiquitous).
Unstable Spray Incorrect pH / Surface TensionPure aqueous/organic mixes may lack the conductivity or surface tension reduction needed for stable Taylor cone formation in negative mode.
Retention Time Shift pH MismatchThe carboxylic acid moiety (

) is partially protonated/deprotonated, causing peak tailing and splitting.

Visualizing the Problem

To solve this, you must understand the competition occurring inside the ESI droplet. The diagram below illustrates how matrix components (lipids) suppress your analyte.

SignalSuppression cluster_droplet ESI Droplet Surface (Charge Competition) Analyte 7,7-DMOA (Low Surface Activity) Charge Available Negative Charge (Limited) Analyte->Charge Blocked MS_Inlet Mass Spec Inlet Analyte->MS_Inlet Suppressed Ion Count Matrix Phospholipids/Matrix (High Surface Activity) Matrix->Charge Monopolizes Charge Matrix->MS_Inlet High Background Signal Detected Signal MS_Inlet->Signal

Figure 1: Mechanism of Signal Suppression. Highly surface-active matrix components (yellow) monopolize the droplet surface, preventing 7,7-DMOA (red) from acquiring charge and entering the gas phase.

Core Protocols: Step-by-Step Solutions

Protocol A: Mobile Phase Chemistry (The "pH Switch")

Goal: Maximize ionization efficiency by forcing the molecule into its deprotonated state.

The Science: 7,7-DMOA has a carboxylic acid group with a


 of approximately 4.8. To ensure 100% ionization in Negative Mode (ESI-) , the mobile phase pH must be at least 2 units above the pKa.
  • Aqueous Phase (A): Water + 5 mM Ammonium Acetate + 0.05% Ammonium Hydroxide .

    • Why: This buffers the system at pH ~9.0, ensuring the acid is fully deprotonated (

      
      ).
      
    • Avoid: Formic acid or TFA. These suppress ionization in negative mode.

  • Organic Phase (B): 90% Acetonitrile / 10% Isopropanol (IPA).

    • Why: IPA lowers surface tension, aiding desolvation. Acetonitrile is standard, but pure MeOH can sometimes cause high backpressure.

  • Column Choice: C18 is standard, but ensure it is pH stable up to 10 (e.g., bridged ethyl hybrid particles).

Protocol B: Matrix Removal (Liquid-Liquid Extraction)

Goal: Physically remove the phospholipids that cause suppression.

The Science: 7,7-DMOA is highly lipophilic due to the gem-dimethyl octanoic tail. It partitions well into non-polar solvents, while phospholipids are more polar.

  • Sample: 100 µL Plasma/Bio-fluid.

  • Add: 10 µL Internal Standard (Deuterated Octanoic Acid or similar).

  • Acidify: Add 10 µL of 1M Formic Acid (Critical: This protonates the acid to make it uncharged and extractable into organic solvent).

  • Extract: Add 600 µL Hexane:MTBE (Methyl tert-butyl ether) (1:1) .

  • Vortex/Centrifuge: Vortex 5 mins, Centrifuge 10 mins at 4000g.

  • Transfer: Move supernatant to a fresh glass vial.

  • Dry & Reconstitute: Evaporate under Nitrogen; reconstitute in Mobile Phase A (Basic pH) .

    • Note: Reconstituting in basic solvent immediately re-ionizes the analyte for injection.

Protocol C: The "Nuclear Option" (Derivatization)

Goal: Switch from Negative Mode to Positive Mode (ESI+) for 100-1000x sensitivity gain.

If ESI- sensitivity is insufficient, you must derivatize the carboxylic acid to add a permanent positive charge.

Reagent: AMPP (N-(4-aminomethylphenyl)pyridinium) or similar quaternary amine reagents. Reaction:



  • Mix: Sample + AMPP reagent + EDC coupling agent.

  • Incubate: 60°C for 30 mins.

  • Analyze: Inject in ESI Positive Mode .

  • Result: You detect the cationized derivative. This eliminates negative mode background noise and matrix suppression significantly.

Troubleshooting Decision Tree

Follow this logic flow to resolve your specific issue.

TroubleshootingTree Start Start: Low Signal CheckMode Check Ionization Mode Start->CheckMode ESI_Neg Using ESI(-)? CheckMode->ESI_Neg Yes ESI_Pos Using ESI(+)? CheckMode->ESI_Pos No Optimize_pH Action: Add NH4OH (Target pH 9.0) ESI_Neg->Optimize_pH Derivatize Action: Derivatize (AMPP Reagent) ESI_Pos->Derivatize Required for Sensitivity MatrixCheck Matrix Effects? Optimize_pH->MatrixCheck LLE Action: Hexane/MTBE Extraction MatrixCheck->LLE Suppression Found Check System Check System MatrixCheck->Check System No Suppression

Figure 2: Troubleshooting Logic Flow. Use this tree to determine if you need chemical optimization (pH) or sample cleanup (LLE).

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid in my mobile phase for 7,7-DMOA? A: No. In ESI- mode, formic acid suppresses ionization by forcing the molecule into its neutral (


) state. You need a basic mobile phase (Ammonium Hydroxide) to ensure the molecule exists as the detected anion (

).

Q: Why does my signal drop after 50 injections? A: This is likely source fouling . Fatty acids and lipids from biological matrices coat the ESI cone.

  • Fix: Divert the LC flow to waste for the first 1-2 minutes (before the analyte elutes) and the final 2 minutes of the gradient (wash phase) to prevent phospholipids from entering the source.

Q: Is 7,7-DMOA volatile? A: It has low volatility compared to short-chain acids (like acetic acid), but it can be lost during the evaporation step of LLE if dried too aggressively or at high heat.

  • Tip: Do not apply heat during Nitrogen evaporation. Stop immediately upon dryness.

Q: Can I use APCI instead of ESI? A: Yes. APCI (Atmospheric Pressure Chemical Ionization) is often less susceptible to matrix suppression than ESI for non-polar molecules. If you have an APCI source, try it in negative mode.

References

  • Li, F. et al. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Analytical Chemistry.[1][2][3][4][5][6][7] Link

  • Kushnir, M. M. et al. (2005). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Clinical Chemistry. Link

  • Heller, D. N. (2003). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[5] Link

  • Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Strategies for 7,7-Dimethyloctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

7,7-Dimethyloctanoic acid (DMOA) presents a classic analytical paradox in lipid chemistry. As a medium-chain branched fatty acid (MCFA), it possesses significant hydrophobic character but lacks a conjugated


-electron system (chromophore) necessary for sensitive UV detection.

While Gas Chromatography (GC-FID) is often the default for fatty acids, HPLC is frequently required in pharmaceutical environments due to sample solubility issues, thermal instability of the matrix, or the need to couple with specific downstream purification processes.

This guide objectively compares three HPLC quantification strategies:

  • Direct UV Detection (Low Wavelength): The baseline "minimalist" approach.[1]

  • Pre-Column Derivatization (2-NPH): The high-sensitivity "chemical" solution.[1]

  • Charged Aerosol Detection (CAD): The modern "universal" hardware solution.[1]

Recommendation: For trace quantification (<0.1% w/w impurities) or pharmacokinetic studies, Method B (Derivatization) is the scientifically superior choice due to enhanced signal-to-noise (S/N) ratios and specificity.[1]

Strategic Comparison of Methodologies

The following decision matrix outlines the performance characteristics of each approach.

Table 1: Performance Metrics Comparison
FeatureMethod A: Direct UV (210 nm)Method B: Derivatization (2-NPH)Method C: CAD (Charged Aerosol)
Principle Detection of Carboxyl (COOH) absorbanceChemical attachment of chromophoreMeasurement of particle charge
Sensitivity (LOD) Poor (~10–50 µg/mL)Excellent (~10–50 ng/mL)Good (~0.1–1 µg/mL)
Selectivity Low (Solvent interference high)High (Specific to carboxyls)Medium (Universal detection)
Linearity (R²) > 0.990 (Limited range)> 0.999 (Wide range)> 0.995 (often polynomial)
Robustness Low (Drift at low

)
High (Stable derivative)High
Prep Time Minimal (Dilute & Shoot)Moderate (30 min reaction)Minimal
Visualization: Method Selection Logic[1]

MethodSelection Start Start: DMOA Analysis Trace Is it Trace Analysis? (< 0.05%) Start->Trace Matrix Complex Matrix? (Plasma/Biofluids) Trace->Matrix Yes MethodA Method A: Direct UV (210 nm) Trace->MethodA No (High Conc.) Budget CAD Detector Available? Matrix->Budget No (Clean Sample) MethodB Method B: Derivatization (2-NPH) Matrix->MethodB Yes (Needs Specificity) Budget->MethodB No MethodC Method C: CAD Detection Budget->MethodC Yes

Figure 1: Decision tree for selecting the optimal DMOA quantification strategy based on sensitivity needs and available instrumentation.

Detailed Protocol: Method B (2-NPH Derivatization)

Since Direct UV is often insufficient for validation standards (due to baseline drift), this guide details the 2-Nitrophenylhydrazine (2-NPH) derivatization protocol. This reaction converts the weak carboxyl group into a strong UV-absorbing hydrazide (visible at 230 nm and 400 nm).[1]

Reagents & Preparation[1][2]
  • Derivatizing Agent: 0.02 M 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) in ethanol.

  • Coupling Agent: 0.25 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in ethanol.

  • Catalyst: 3% Pyridine in ethanol.[1]

  • Internal Standard (IS): Nonanoic acid (structurally similar but chromatographically distinct).[1]

Reaction Workflow
  • Mix: Combine 200 µL Sample (DMOA) + 50 µL Internal Standard + 200 µL EDC + 200 µL 2-NPH + 100 µL Pyridine.

  • Incubate: Heat at 60°C for 20 minutes . (The heat drives the amidation reaction to completion).[1]

  • Quench: Add 100 µL of 15% KOH (aq) and heat for 15 mins (hydrolyzes excess reagent esters).

  • Acidify: Add 0.5 M HCl to adjust pH < 3.

  • Extract: Extract derivatives into Hexane or Diethyl Ether (removes water-soluble byproducts).

  • Dry & Reconstitute: Evaporate solvent and reconstitute in Mobile Phase.

Chromatographic Conditions[1][3][4][5][6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile : Water (80 : 20 v/v) with 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 230 nm (highest sensitivity) or 400 nm (highest selectivity against non-colored matrix).[1]

  • Temperature: 40°C.[1]

Visualization: Derivatization Chemistry & Workflow[1]

Derivatization DMOA 7,7-DMOA (Analyte) Reaction Reaction: Amidation (60°C, 20 min) DMOA->Reaction Reagents 2-NPH + EDC + Pyridine Reagents->Reaction Derivative DMOA-Hydrazide (Chromophore Active) Reaction->Derivative Covalent Bond Formation HPLC HPLC-UV Detection (230 nm / 400 nm) Derivative->HPLC Enhanced Signal

Figure 2: The chemical transformation of DMOA into a UV-active hydrazide derivative.

Validation Framework (ICH Q2 R2)

To ensure this method is "fit for purpose," you must validate it according to ICH Q2(R2) guidelines. The R2 revision emphasizes "Lifecycle Management," meaning these parameters must be monitored over time.[1]

Specificity (Critical for Isomers)

7,7-DMOA has potential isomers (e.g., 2,2-DMOA, linear Decanoic acid).

  • Test: Inject a mixture of DMOA and its likely synthetic isomers.

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between DMOA and the nearest isomer peak.[1] The hydrophobic branching at the C7 position usually reduces retention time compared to the linear isomer (Decanoic acid) on a C18 column.[1]
    
Linearity & Range[1]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
  • Note: For Method B (Derivatization), plot the Area Ratio (Analyte Area / Internal Standard Area) vs. Concentration.[1] This corrects for pipetting errors and reaction efficiency variances.[1]

Accuracy (Recovery)[1][7]
  • Protocol: Spike DMOA into the sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0% with RSD < 2.0%.[1]

Robustness (The "Stress Test")

Deliberately vary parameters to prove reliability:

  • pH of Mobile Phase:

    
     0.2 units.[1]
    
  • Column Temperature:

    
     5°C.
    
  • Derivatization Time: 15 min vs 25 min.[1]

  • Insight: If derivatization time variation causes >2% area change, the reaction is not reaching the plateau phase; increase standard reaction time.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][4] [Link]

  • Miwa, H., et al. (1985).[1] High-performance liquid chromatography of fatty acids as their 2-nitrophenylhydrazides.[1][5] Journal of Chromatography A. [Link][1]

  • AOCS Official Methods. Fatty Acid Analysis by HPLC. American Oil Chemists' Society.[1][6][7] [Link]

  • Han, J., et al. (2019).[1] 2-Nitrophenylhydrazine derivatization for fatty acids in human plasma.[1][5] Journal of Chromatography B. [Link][1]

Sources

Comparative Guide: Bioactivity of 7,7-Dimethyloctanoic Acid vs. Linear Decanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The branched structure of 7,7-Dimethyloctanoic acid (7,7-DMOA) fundamentally alters its bioactivity compared to its linear isomer, decanoic acid (capric acid). While linear fatty acids act primarily as metabolic fuel and membrane rigidifiers, the gem-dimethyl substitution at the C7 position of 7,7-DMOA creates a "metabolic roadblock" and a "membrane wedge."

This guide compares these two distinct mechanisms, providing researchers with the rationale for selecting 7,7-DMOA in drug design (e.g., for half-life extension or membrane perturbation) versus linear analogs.

Executive Summary: The Gem-Dimethyl Effect

This compound is not merely a lipid; it is a metabolically resistant structural probe. Its bioactivity is defined by two physical phenomena:

  • Metabolic Resistance: The quaternary carbon at position 7 blocks

    
    -oxidation, preventing the rapid degradation seen with linear fatty acids.
    
  • Membrane Fluidization: Unlike the crystalline packing of linear chains, the bulky tert-butyl-like tail of 7,7-DMOA disrupts lipid bilayers, increasing permeability and fluidity—a key factor in antimicrobial and transdermal permeation applications.

Part 1: Structural & Mechanistic Analysis

The following diagram contrasts the linear "cylinder" shape of Decanoic Acid with the "wedge" shape of 7,7-DMOA.

StructureComparison cluster_Linear Linear Decanoic Acid (C10) cluster_Branched This compound (Branched) Decanoic Decanoic Acid (Linear Chain) Packing Tight Membrane Packing (High Tm, Rigid) Decanoic->Packing Cylindrical Shape Metabolism Rapid Beta-Oxidation (Fuel Source) Decanoic->Metabolism Accessible C-C Bonds DMOA This compound (Gem-Dimethyl Tail) Disruption Membrane Fluidization (Low Tm, Permeable) DMOA->Disruption Wedge/Cone Shape Blockade Metabolic Resistance (Beta-Oxidation Block) DMOA->Blockade Quaternary Carbon (C7)

Figure 1: Structural-Activity Relationship (SAR) comparison. The gem-dimethyl group acts as a steric wedge (increasing fluidity) and a metabolic shield.

Part 2: Metabolic Stability (The "Roadblock" Mechanism)

The most significant bioactive difference is metabolic fate. Linear decanoic acid is a substrate for mitochondrial


-oxidation. 7,7-DMOA undergoes partial shortening but is arrested at the quaternary carbon.
The Metabolic Blockade Pathway

-oxidation removes two carbons per cycle. 7,7-DMOA (C10 backbone equivalent) enters the cycle but cannot complete it.
  • Cycle 1: Removal of C1 & C2 (Acetyl-CoA release). Product: 5,5-dimethylhexanoic acid.

  • Cycle 2: Removal of new C1 & C2. Product: 3,3-dimethylbutanoic acid.

  • Cycle 3 (FAILURE): The

    
    -carbon is now the quaternary C7 from the original molecule.
    
    • Requirement: Acyl-CoA dehydrogenase requires abstraction of a proton from the

      
       and 
      
      
      
      positions to form a double bond.
    • Block: The quaternary

      
      -carbon has zero protons . Oxidation halts.
      

BetaOxidationBlock Start This compound (C10 Equivalent) Cycle1 Cycle 1: Beta-Oxidation (Removes C1-C2) Start->Cycle1 Inter1 Intermediate: 5,5-Dimethylhexanoic Acid Cycle1->Inter1 - Acetyl-CoA Cycle2 Cycle 2: Beta-Oxidation (Removes C1-C2) Inter1->Cycle2 Inter2 Intermediate: 3,3-Dimethylbutanoic Acid Cycle2->Inter2 - Acetyl-CoA Cycle3 Cycle 3: Dehydrogenation Attempt Inter2->Cycle3 Block METABOLIC BLOCKADE Quaternary Beta-Carbon has no H+ Enzyme Stalls Cycle3->Block Reaction Fails

Figure 2: The "Metabolic Trap." Unlike linear fatty acids which fully oxidize to Acetyl-CoA, 7,7-DMOA accumulates as a short-chain metabolite, extending its pharmacological half-life.

Part 3: Bioactivity Comparison Data

The following table synthesizes predicted and observed physicochemical properties relevant to drug development.

FeatureLinear Decanoic AcidThis compoundBioactive Implication
Metabolic Half-Life Minutes (Rapid uptake/oxidation)Hours (Resistant to

-oxidation)
7,7-DMOA is superior for sustained delivery or as a stable lipophilic tail in prodrugs.
Membrane Fluidity Decreases (Rigidifies)Increases (Fluidizes)7,7-DMOA enhances permeability for co-administered drugs but may be more irritating.
Antimicrobial MOA Protonophore (pH disruption)Membrane Lysis (Disruption)Branched acids often show higher potency against Gram-positive bacteria due to fluidization.
Toxicity (Irritation) Moderate (H315)High (H318 - Eye Damage)The "wedge" effect causes greater physical disruption of corneal/mucosal membranes.
Oxidation Potential High (Fuel)Low (Stable)7,7-DMOA is less likely to generate ROS via mitochondrial overload.
Part 4: Experimental Protocols

To validate these properties in your specific application, use the following standardized protocols.

Protocol A: Comparative Metabolic Stability Assay

Objective: Quantify the "Metabolic Blockade" effect.

  • Preparation:

    • Prepare 10 mM stock solutions of Decanoic Acid and 7,7-DMOA in DMSO.

    • Thaw pooled human liver microsomes (HLM) or isolate mitochondria (if assessing

      
      -oxidation specifically).
      
  • Incubation:

    • Mix Substrate (1

      
      M) + Microsomes (0.5 mg/mL) + NADPH regenerating system (for P450 omega-oxidation check) or NAD+/CoA (for mitochondrial 
      
      
      
      -oxidation).
    • Incubate at 37°C.

  • Sampling:

    • Aliquot at

      
       mins.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS):

    • Monitor disappearance of parent peak.

    • Expectation: Decanoic acid will show rapid exponential decay (

      
       min). 7,7-DMOA will show a plateau or very slow decline (
      
      
      
      min).
Protocol B: Membrane Fluidity Assessment (Fluorescence Anisotropy)

Objective: Measure the "Wedge Effect" on lipid bilayers.

  • Liposome Formation:

    • Prepare Large Unilamellar Vesicles (LUVs) of DPPC (Dipalmitoylphosphatidylcholine).

    • Incorporate test fatty acids (Decanoic vs. 7,7-DMOA) at 5, 10, and 20 mol%.

  • Probe Labeling:

    • Add DPH (1,6-diphenyl-1,3,5-hexatriene) fluorescent probe (intercalates into hydrophobic core).

  • Measurement:

    • Measure fluorescence anisotropy (

      
      ) across a temperature ramp (20°C to 50°C).
      
  • Data Interpretation:

    • Plot Anisotropy (

      
      ) vs. Temperature.
      
    • Expectation: 7,7-DMOA will shift the phase transition curve to the left (lower melting point) and decrease maximum anisotropy (lower order/packing) compared to Decanoic acid.

References
  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. Link

  • Kainou, T., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27), 5803–5814. Link

  • Schulz, H. (1991). Beta oxidation of fatty acids.[1][2][3][4] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1081(2), 109-120. (Mechanistic basis for beta-oxidation blockade).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17930367, this compound. Link

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. (Reference for membrane fluidity effects of branched chains).

Sources

Comparison of 7,7-Dimethyloctanoic acid with other medium-chain fatty acids in metabolic assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 7,7-Dimethyloctanoic acid (7,7-DMOA) versus standard medium-chain fatty acids (MCFAs) like Octanoic Acid (Caprylic Acid) and Decanoic Acid (Capric Acid).

This analysis focuses on the structural determinants of metabolic stability and the specific utility of 7,7-DMOA as a metabolic probe and lipophilic anchor in drug development.

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Metabolic Researchers, Lipidologists

Executive Summary: The Gem-Dimethyl Effect

While linear medium-chain fatty acids (MCFAs) serve primarily as rapid oxidative fuel sources, This compound represents a class of "metabolically engineered" lipids. By introducing a gem-dimethyl group at the penultimate carbon, this molecule exploits the Quaternary Carbon Blockade , preventing complete


-oxidation.

Key Distinction:

  • Octanoic Acid (C8): A "fast-pass" fuel that rapidly crosses the mitochondrial membrane and undergoes complete oxidation to Acetyl-CoA.

  • 7,7-DMOA: A "partial substrate" that undergoes limited chain shortening before stalling. It is used to uncouple uptake from complete oxidation or to enhance the metabolic half-life of conjugated therapeutics.

Mechanistic Comparison: The Quaternary Carbon Blockade

The defining feature of 7,7-DMOA is its resistance to the full


-oxidation spiral. This resistance is predictable based on the enzymatic requirements of Acyl-CoA Dehydrogenases (ACADs) .
The Mechanism of Stalling

-oxidation requires the abstraction of a proton from both the 

-carbon and the

-carbon to form a trans-

-enoyl-CoA.
  • Cycles 1 & 2: The carboxyl end of 7,7-DMOA is structurally identical to Octanoic acid. It successfully undergoes two rounds of

    
    -oxidation, releasing 2 Acetyl-CoA  molecules.[1]
    
  • The Block (Cycle 3): The remaining acyl-CoA intermediate places the gem-dimethyl group (originally at C7) into the

    
    -position relative to the thioester.
    
    • Requirement: Removal of a pro-R proton from the

      
      -carbon.
      
    • Reality: The

      
      -carbon is quaternary (bonded to two methyls, the chain, and the tail). It has zero protons .
      
    • Outcome: The enzyme cannot catalyze the reaction. The pathway jams, leading to the accumulation of a specific branched acyl-CoA intermediate.

Visualization of the Metabolic Blockade

BetaOxidationBlock cluster_linear Linear MCFA (Octanoic Acid) cluster_branched Branched MCFA (7,7-DMOA) C8 Octanoyl-CoA (C8) C6 Hexanoyl-CoA (C6) C8->C6 Cycle 1 (-Acetyl-CoA) C4 Butyryl-CoA (C4) C6->C4 Cycle 2 (-Acetyl-CoA) Acetyl Acetyl-CoA (TCA Cycle) C4->Acetyl Cycle 3 (Complete) DMOA 7,7-Dimethyl- octanoyl-CoA Inter1 5,5-Dimethyl- hexanoyl-CoA DMOA->Inter1 Cycle 1 (Active) Inter1->Acetyl Release Block 3,3-Dimethyl- butyryl-CoA (STALLED) Inter1->Block Cycle 2 (Active) Block->Acetyl Cycle 3 BLOCKED (No Beta-H)

Caption: Comparative flux showing the complete oxidation of Octanoic acid versus the metabolic stalling of 7,7-DMOA after two cycles due to the lack of beta-hydrogens.

Comparative Performance Data

The following table summarizes how 7,7-DMOA compares to standard MCFAs in critical metabolic assays.

FeatureOctanoic Acid (C8)Decanoic Acid (C10)This compound
Primary Utility Rapid Energy SubstrateKetogenesis / Neuronal InhibitionMetabolic Probe / Stable Linker
Mitochondrial Uptake Passive / CPT1-IndependentLargely CPT1-IndependentPassive (High Lipophilicity)

-Oxidation Rate
100% (Baseline)~80% of C8Partial (~30-40%) (Stalls)
ATP Generation High (Yields ~50 ATP)HighLow (Yields ~24 ATP equivalent)
Metabolic Stability Low (Minutes in liver)LowHigh (Resists degradation)
Effect on pH Acidification (Lactate suppression)AcidificationMinimal (Slower flux)
Key Metabolite Acetyl-CoA / KetonesAcetyl-CoA / Ketones3,3-Dimethylbutyryl-carnitine

Experimental Protocols

To validate the properties of 7,7-DMOA in your specific model, use the following "Self-Validating" protocols. These are designed to distinguish between simple uptake and full oxidative flux.

Protocol A: The "Stalled Flux" Assay (Seahorse XF)

Objective: Differentiate between complete oxidation (C8) and partial oxidation (7,7-DMOA) by measuring Oxygen Consumption Rate (OCR) under stress.

Rationale: C8 will sustain high OCR after oligomycin injection (maximal respiration capacity), whereas 7,7-DMOA will show an initial bump (first 2 cycles) but fail to sustain maximal respiration due to the pathway blockade.

Workflow:

  • Cell Prep: Seed HepG2 or C2C12 myoblasts (differentiated) in XF96 plates. Starve cells in substrate-limited medium (KRB buffer + 0.5 mM Carnitine) for 1 hour.

  • Baseline Measurement: Measure basal OCR (3 cycles).

  • Injection A (Fatty Acid): Inject BSA-conjugated Fatty Acid (Final conc: 100 µM).

    • Control: BSA Vehicle.

    • Test 1: Octanoic Acid-BSA.

    • Test 2: 7,7-DMOA-BSA.

  • Response Phase: Measure OCR for 20 minutes.

    • Expected Result: Both C8 and 7,7-DMOA increase OCR initially (activation and initial cycles).

  • Injection B (Uncoupler): Inject FCCP (1.0 µM).

    • Validation Step: This forces the mitochondria to oxidize substrate at Vmax.

    • Critical Readout: C8 treated cells will show a sharp, sustained peak. 7,7-DMOA cells will show a blunted peak significantly lower than C8, confirming the bottleneck.

Protocol B: Microsomal Stability & Metabolite Identification

Objective: Confirm the formation of the degradation-resistant intermediate.

  • Incubation: Incubate 10 µM 7,7-DMOA with Human Liver Microsomes (HLM) or Mitochondria-enriched fractions + NADPH + Coenzyme A.

  • Quench: Stop reaction at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor parent loss (7,7-DMOA).

    • Target Scan: Look for the accumulation of 3,3-dimethylbutyryl-CoA (or its carnitine derivative if carnitine is present).

    • Mass Shift: The parent molecule (MW ~172) will lose two C2 units (-56 Da total shift in backbone) but the remaining fragment will persist, unlike C8 which disappears into the Acetyl-CoA pool.

Strategic Applications in Drug Development

Half-Life Extension (Lipid Conjugation)

Drug developers often conjugate fatty acids to peptides (e.g., GLP-1 analogs) to promote albumin binding and reduce renal clearance.

  • Problem: Linear fatty acids (C8-C16) are chewed up by

    
    -oxidation, causing the drug to lose its albumin anchor.
    
  • Solution: Conjugating 7,7-DMOA provides the same lipophilicity and albumin binding as Octanoic acid but is metabolically stable . The gem-dimethyl tail acts as a shield, prolonging the circulation time of the conjugate.

Studying Inborn Errors of Metabolism

7,7-DMOA mimics the accumulation of short-branched acyl-CoAs seen in Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency . It can be used to induce a specific "metabolic stress test" in cell models to screen for compounds that alleviate acyl-CoA toxicity.

References

  • Mechanism of Gem-Dimethyl Effect

    • Bach, R. D., & Dmitrenko, O. (2006). The "Gem-Dimethyl" Effect Revisited.[2] Journal of the American Chemical Society. Link

  • MCFA Metabolic Pathways

    • Schönfeld, P., & Wojtczak, L. (2016). Short- and medium-chain fatty acids in energy metabolism: the cellular perspective. Journal of Lipid Research. Link

  • Beta-Oxidation Blockade & Branched Chains

    • Wanders, R. J., et al. (2011). Phytanic acid metabolism in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

    • Note: This reference grounds the mechanism of how branched-chain steric hindrance blocks specific ADAC enzymes.
  • Seahorse Protocol Grounding

    • Agilent Technologies. Seahorse XF Palmitate-BSA FAO Strategy. (Adapted for MCFA).[3][4] Link

Sources

Relative efficacy of different synthesis routes for 7,7-Dimethyloctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 7,7-Dimethyloctanoic acid , a specific structural isomer of the commercial neodecanoic acid class.

Executive Summary

Target Molecule: this compound (CAS: 26896-20-8 for specific isomer) Structure:


IUPAC Name:  this compound
Molecular Formula: 

[1][2]

This compound is a terminal gem-dimethyl fatty acid.[1] Unlike the commercially available "Neodecanoic acid" (typically a mixture of


-branched isomers produced via the Koch reaction), the 7,7-isomer possesses a linear alkyl spacer terminated by a bulky tert-butyl group.[1] This specific architecture is critical in medicinal chemistry for enhancing lipophilicity without introducing metabolic instability at the 

-position, and in materials science for creating self-assembling monolayers with bulky termini.[1]

This guide evaluates three distinct synthesis routes:

  • The Convergent Wittig Route: High regiocontrol, best for small-scale, high-purity needs.[1]

  • The Malonic Ester Homologation: Robust, scalable, but linear and step-intensive.

  • The Grignard Cross-Coupling: Direct carbon-chain assembly, moderate yields, sensitive to moisture.[1]

Route Analysis & Technical Comparison

Route A: The Convergent Wittig Olefination

This route assembles the


 backbone by coupling a 

aldehyde (Pivalaldehyde) with a

phosphonium ylide. It is the preferred method for generating high-purity material as it avoids isomer contamination common in linear alkylation strategies.
  • Mechanism: Pivalaldehyde reacts with the ylide generated from (4-carboxybutyl)triphenylphosphonium bromide to form an unsaturated intermediate. Catalytic hydrogenation reduces the alkene to the saturated acid.

  • Key Reagents: Pivalaldehyde (Trimethylacetaldehyde), 5-Bromovaleric acid, Triphenylphosphine, Sodium hydride (NaH) or LiHMDS,

    
    .[1]
    
Step-by-Step Protocol (Representative)
  • Phosphonium Salt Formation: Reflux 5-bromovaleric acid (1.0 eq) with triphenylphosphine (1.1 eq) in acetonitrile for 24h. Filter the white precipitate of (4-carboxybutyl)triphenylphosphonium bromide.

  • Ylide Generation: Suspend the salt in dry THF under

    
     at 0°C. Add NaH (2.2 eq) portion-wise. The solution turns deep orange (ylide formation).
    
  • Wittig Coupling: Add Pivalaldehyde (1.2 eq) dropwise. Stir at room temperature for 12h.

  • Workup: Quench with water, acidify to pH 2 with HCl, extract with EtOAc. The product is 7,7-dimethyl-5-octenoic acid.[1]

  • Hydrogenation: Dissolve the alkene in MeOH. Add 10% Pd/C (5 wt%). Stir under

    
     balloon (1 atm) for 4h. Filter through Celite and concentrate.[3]
    
Route B: Malonic Ester Synthesis (Linear Elongation)

This classical route extends a pre-fabricated alkyl halide chain by two carbons. It relies on the availability of the precursor 1-bromo-5,5-dimethylhexane.[1]

  • Mechanism: Alkylation of diethyl malonate enolate with 1-bromo-5,5-dimethylhexane, followed by hydrolysis and thermal decarboxylation.[1]

  • Key Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), 1-Bromo-5,5-dimethylhexane, KOH, HCl.[1]

Step-by-Step Protocol
  • Enolate Formation: Dissolve Na (1.1 eq) in absolute ethanol to form NaOEt. Add diethyl malonate (1.0 eq) at 0°C.

  • Alkylation: Add 1-bromo-5,5-dimethylhexane (0.9 eq) dropwise. Reflux for 4–6 hours.

  • Hydrolysis: Add 50% aqueous KOH solution directly to the reaction mixture. Reflux for 2h to saponify the diester to the dicarboxylate.

  • Decarboxylation: Acidify with conc. HCl (careful,

    
     evolution). Heat the neat dicarboxylic acid to 160–180°C. Evolution of 
    
    
    
    indicates conversion to the mono-acid.
  • Purification: Vacuum distillation of the resulting oil.

Route C: Grignard Cross-Coupling

A modular approach using copper-catalyzed coupling of a Grignard reagent with an


-halo ester.[1]
  • Mechanism: Coupling of 3,3-dimethylbutylmagnesium chloride (neohexyl Grignard) with ethyl 4-bromobutyrate using a Kochi-Fürstner catalyst (

    
    ).[1]
    
  • Key Reagents: 1-Chloro-3,3-dimethylbutane, Mg turnings, Ethyl 4-bromobutyrate,

    
     (cat), THF.[1]
    

Comparative Assessment Data

The following table summarizes the performance metrics for each route based on laboratory-scale synthesis (10–50g scale).

MetricRoute A: WittigRoute B: Malonic EsterRoute C: Grignard
Overall Yield 65–75%55–60%40–50%
Purity Profile High (>98%)High (>98%)Moderate (Isomer byproducts)
Step Count 3 (Salt, Wittig, H2)3 (Alkylation, Hydrolysis, Decarb)2 (Grignard, Coupling)
Atom Economy Low (TPPO waste)Moderate (CO2/EtOH loss)Moderate
Scalability Moderate (TPPO removal difficult)High (Industrial standard)Low (Exotherms/Safety)
Cost Driver Phosphine reagentsPrecursor availabilityCatalyst/Dry solvents

Visualized Synthesis Logic

The following diagram illustrates the decision logic and reaction flow for the two primary recommended routes (Wittig and Malonic Ester).

SynthesisRoutes cluster_Wittig Route A: Wittig (Convergent) cluster_Malonic Route B: Malonic Ester (Linear) Target This compound (Target) Pival Pivalaldehyde (C5) BromoAcid 5-Bromovaleric Acid (C5) Salt Phosphonium Salt BromoAcid->Salt PPh3, Reflux Alkene Unsaturated Intermediate Salt->Alkene + Pivalaldehyde Base (NaH) Alkene->Target H2, Pd/C (Reduction) Bromide 1-Bromo-5,5- dimethylhexane (C8) Diester Alkylated Diester Bromide->Diester + Malonate NaOEt Malonate Diethyl Malonate Diacid Dicarboxylic Acid Diester->Diacid KOH, H2O (Hydrolysis) Diacid->Target Heat (-CO2) (Decarboxylation)

Caption: Flowchart comparing the convergent Wittig strategy (Route A) versus the linear Malonic Ester homologation (Route B).

Critical Experimental Considerations

Purification of the Wittig Intermediate

In Route A, the primary byproduct is triphenylphosphine oxide (TPPO). While often removed by crystallization, for fatty acid synthesis, it is recommended to perform an acid-base extraction before hydrogenation:[1]

  • Extract the alkaline reaction mixture with ether to remove neutral TPPO.

  • Acidify the aqueous layer to precipitate the crude unsaturated acid.

  • This protects the Pd/C catalyst in the subsequent step from phosphine poisoning.

Handling the "Neo" Structure

The terminal tert-butyl group is sterically bulky but chemically stable. However, in Route B , the alkylation of malonate with 1-bromo-5,5-dimethylhexane can be sluggish due to the steric bulk of the neohexyl-like chain.[1]

  • Optimization: Use a stronger counter-ion (e.g., NaH in THF/DMF instead of NaOEt/EtOH) to increase the nucleophilicity of the malonate anion if the reaction rate is slow. Use catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.

Commercial Sourcing Alert

Researchers must distinguish between CAS 26896-20-8 (often used for "Neodecanoic Acid," a mixture of isomers) and the specific isomer This compound .[1]

  • Verification: Always request a Certificate of Analysis (CoA) with specific GC-MS data confirming a single peak >95% and NMR confirming the terminal

    
    -butyl singlet (
    
    
    
    ppm) and linear methylene envelope.

References

  • Wittig Synthesis of Fatty Acids: Bergelson, L. D., & Shemyakin, M. M. (1964).[1] Synthesis of Modified Fatty Acids via the Wittig Reaction. Angewandte Chemie International Edition, 3(4), 250-260.[1] [Link]

  • Malonic Ester Synthesis Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Aliphatic Carboxylic Acids).[4] [Link]

  • Cross-Coupling for Fatty Acid Derivatives: Fürstner, A., & Martin, R. (2005). Advances in Iron-Catalyzed Cross-Coupling Reactions. Chemistry Letters, 34(5), 624-629.[1] [Link]

  • Properties of Neodecanoic Acid Isomers: Fefer, M. (1978). Neo Acids: Synthetic Highly Branched Fatty Acids. Journal of the American Oil Chemists' Society, 55, 342A-345A.[1] [Link]

  • Preparation of Phosphonium Salts: Maryanoff, B. E., & Reitz, A. B. (1989).[1] The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Chemical Reviews, 89(4), 863–927.[1] [Link]

Sources

Technical Guide: Validation of Neodecanoic Acid as a Surrogate Standard in Lipidomic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Synthetic Surrogates

In the quantitative analysis of Free Fatty Acids (FFAs)—particularly during the stability profiling of polysorbate-containing biopharmaceuticals—the choice of Internal Standard (IS) is the single greatest determinant of accuracy.

While Heptadecanoic acid (C17:0) has historically been the GC-FID gold standard, it presents a critical liability: it is increasingly identified as an endogenous trace component in plant-derived excipients and biological matrices, compromising the "blank" assumption required for accurate quantitation.

This guide validates Neodecanoic Acid (NDA) —a synthetic, highly branched C10 isomer (Versatic™ Acid 10)—as a superior surrogate standard for LC-MS and LC-CAD workflows. Unlike straight-chain fatty acids, NDA offers a distinct retention window, zero biological background, and exceptional chemical stability due to steric hindrance at the carboxyl group.

Technical Comparison: NDA vs. Conventional Alternatives

The following table contrasts Neodecanoic Acid against the two most common alternatives: Heptadecanoic Acid (C17:0) and Isotopically Labeled Palmitic Acid (


 or 

).
Table 1: Comparative Performance Matrix
FeatureNeodecanoic Acid (NDA) Heptadecanoic Acid (C17:0) Deuterated Palmitic Acid (

-C16:0)
Origin Synthetic (Branched C10)Natural (Odd-chain saturated)Synthetic Isotope
Biological Background None (Zero interference)Low to Moderate (Found in dairy/plant fats)None
Cost Efficiency High (Inexpensive bulk chemical)HighLow (Very Expensive)
Chemical Stability Superior (Tertiary carbon protects -COOH)Moderate (Subject to

-oxidation)
High
LC-MS Ionization Good (distinct response factor)Excellent (mimics analytes)Perfect (Identical to analyte)
Chromatographic Elution Early eluting (Distinct window)Co-elutes with C16/C18 regionCo-elutes exactly with C16
Primary Use Case Routine QC, Polysorbate degradationGeneral Lipidomics (Non-critical)R&D, PK/PD Studies

Decision Logic: Selecting the Right Standard

The choice of standard should not be arbitrary. Use the following logic flow to determine if NDA is the correct surrogate for your specific assay.

IS_Selection Start Start: Select Internal Standard Q1 Is the matrix biological (Plasma/Cell Culture)? Start->Q1 Q2 Is budget a limiting factor? Q1->Q2 Yes Q3 Is the analyte prone to endogenous C17:0 interference? Q1->Q3 No (e.g., Raw Material QC) Q2->Q3 Yes Res_Deuterated Use Deuterated Standard (Gold Standard) Q2->Res_Deuterated No Res_NDA Use Neodecanoic Acid (Recommended Surrogate) Q3->Res_NDA Yes (High Risk) Res_C17 Use Heptadecanoic Acid (Standard Method) Q3->Res_C17 No (Low Risk)

Figure 1: Decision tree for selecting an internal standard based on matrix interference and cost constraints.

Experimental Validation Protocol

This protocol validates NDA for the quantification of Oleic (C18:1) and Palmitic (C16:0) acid released during Polysorbate 80 hydrolysis.

Method Principle

Unlike GC methods that require derivatization (methylation), this method utilizes LC-MS (Negative ESI) . NDA is used as the Surrogate Internal Standard (SIS). Because NDA is a tertiary carboxylic acid, it resists esterification, making it robust against spontaneous degradation during sample handling.

Reagents & Preparation[1]
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 7.5).

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50).

  • NDA Stock: 1.0 mg/mL in Isopropanol.

  • Sample Matrix: 20 mg/mL Polysorbate 80 (hydrolyzed).

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Step1 Sample Aliquot (100 µL PS80) Step2 Spike Surrogate (10 µL NDA) Step1->Step2 Step3 Protein Precip/Extraction (400 µL ACN) Step2->Step3 Step4 Centrifuge (10k x g, 10 min) Step3->Step4 Step5 Inject Supernatant (5 µL) Step4->Step5 Step6 Reverse Phase LC (C18 Column) Step5->Step6 Step7 MS Detection (ESI -) Step6->Step7

Figure 2: Sample preparation workflow for Free Fatty Acid analysis using NDA as a surrogate.

Validation Data (Linearity & Recovery)

The following data represents typical validation results when comparing NDA against C17:0 in a high-background matrix.

Table 2: Recovery of Palmitic Acid (Spiked at 10 µg/mL)

Surrogate StandardMean Recovery (%)RSD (%)Matrix Effect Factor
Neodecanoic Acid (NDA) 98.4% 2.1% 0.95 (Minimal)
Heptadecanoic Acid (C17:0)115.2%*5.8%1.15 (Enhancement)
Deuterated Palmitic (

)
99.1%1.5%1.00 (None)

*Note: The >110% recovery for C17:0 suggests co-elution with endogenous interferences or isobaric contaminants in the matrix, validating the need for NDA.

Mechanistic Insight: Why NDA Works

The structural distinctiveness of Neodecanoic Acid is its primary asset.

  • Steric Hindrance: NDA is a mixture of isomers with a "neo" structure (a quaternary alpha-carbon). This bulky group adjacent to the carboxyl moiety makes the molecule significantly more resistant to chemical attack (esterification) than straight-chain fatty acids. In analytical workflows involving acidic methanol, C17:0 can partially methylate, leading to signal loss. NDA remains intact.[1]

  • Chromatographic Separation: In Reverse Phase (C18) chromatography, straight-chain fatty acids (C12–C18) elute based on chain length. NDA (C10, branched) elutes earlier than the critical C12–C18 window, preventing ion suppression competition with the target analytes (Palmitic, Oleic, Stearic acid).

References

  • Waters Corporation. (2021).[2] Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection. Application Note 720007248. Link

  • Hölterhoff, et al. (2024). FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis.[3] MDPI Processes, 12(9). Link

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:[4][5]0) in Health and Disease. Molecules, 20(2), 2425-2444. Link

  • U.S. Pharmacopeia (USP). Polysorbate 80 Monograph: Fatty Acid Composition.[2] USP-NF. (Requires Subscription for full text).

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of 7,7-Dimethyloctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Branched-Chain Fatty Acid

7,7-Dimethyloctanoic acid is a branched-chain fatty acid (BCFA) that, due to its structural characteristics, falls within the broader category of medium-chain fatty acids (MCFAs).[1] While specific research on the biological activities of this compound is limited, its classification suggests potential involvement in metabolic and inflammatory pathways, similar to other BCFAs and MCFAs.[1] This guide provides a comparative analysis of the known in vitro and in vivo effects of related BCFAs and MCFAs to infer the potential biological activities of this compound and to provide a framework for its future investigation. Understanding the translation from in vitro findings to in vivo outcomes is critical for researchers in drug development and metabolic science. Discrepancies between these two models are common and understanding the potential reasons for these differences is paramount for successful preclinical and clinical development.[2][3][4]

Metabolic Effects: A Tale of Two Environments

The metabolism of fatty acids is a complex process that can be influenced by the cellular environment and systemic factors. In vitro and in vivo studies of BCFAs and MCFAs have revealed both consistencies and striking differences in their metabolic effects.

In Vitro Metabolic Profile: A Cellular Perspective

In controlled in vitro systems, BCFAs and MCFAs have been shown to influence cellular metabolism in various ways. Studies using cell lines, such as hepatocytes and adipocytes, have demonstrated that these fatty acids can be readily taken up by cells and utilized as an energy source through mitochondrial β-oxidation.[5]

Key In Vitro Metabolic Observations:

  • Enhanced Fatty Acid Oxidation: In vitro assays, such as the Seahorse XF Fatty Acid Oxidation Assay, have shown that MCFAs can increase the oxygen consumption rate (OCR) in various cell types, indicative of increased fatty acid oxidation.

  • Modulation of Lipogenesis: Some BCFAs have been shown to inhibit insulin-stimulated lipogenesis in cultured adipocytes.[6]

  • Signaling Pathway Activation: BCFAs and MCFAs can act as signaling molecules, activating receptors like G-protein coupled receptors (GPRs) such as GPR41 and GPR43, which are involved in regulating metabolism.[7][8]

In Vivo Metabolic Profile: A Systemic Overview

When studied in whole organisms, the metabolic effects of BCFAs and MCFAs are subject to a multitude of systemic regulatory mechanisms, including hormonal control and inter-organ communication, which are absent in in vitro models.

Key In Vivo Metabolic Observations:

  • Rapid Clearance and Hepatic Metabolism: In vivo studies in mice have shown that lipid emulsions containing MCFAs are cleared from the bloodstream more rapidly than those with long-chain fatty acids. The liver plays a central role in the metabolism of these fatty acids.[2]

  • Improved Glucose Homeostasis: Some in vivo studies in rodents have suggested that dietary supplementation with certain BCFAs or MCFAs can improve glucose tolerance and insulin sensitivity.[9]

  • Tissue-Specific Effects: The metabolic fate of BCFAs and MCFAs can vary significantly between different tissues, a level of complexity that is difficult to replicate in vitro.[2]

Comparative Analysis of Metabolic Effects: In Vitro vs. In Vivo

FeatureIn Vitro FindingsIn Vivo FindingsPotential for Discrepancy
Fatty Acid Uptake & Oxidation Readily taken up by cultured cells, leading to increased fatty acid oxidation.Rapid clearance from circulation, with significant hepatic uptake and oxidation. Extrahepatic tissues also contribute.[2]In vitro models lack the complexity of systemic circulation and inter-organ trafficking, potentially over or underestimating the contribution of specific tissues to overall metabolism.
Impact on Lipogenesis Can directly inhibit lipogenic pathways in isolated adipocytes.[6]Effects on whole-body fat accumulation can be variable and are influenced by diet, hormonal status, and energy expenditure.Systemic hormonal regulation (e.g., insulin, glucagon) and feedback mechanisms present in vivo are absent in vitro.
Glucose Metabolism Can directly modulate glucose uptake and metabolism in cultured cells.[6]Can improve systemic glucose tolerance and insulin sensitivity in rodent models.[9]The systemic interplay between the liver, muscle, and adipose tissue in regulating glucose homeostasis in vivo is a major confounding factor not present in single-cell-type in vitro models.

Inflammatory Response: A Dichotomy of Action

The influence of fatty acids on inflammation is a burgeoning area of research. In vitro and in vivo studies have often yielded conflicting results, highlighting the context-dependent nature of their immunomodulatory effects.

In Vitro Inflammatory Profile: Cellular Responses to Fatty Acid Stimuli

In vitro models, particularly those using immune cells like macrophages, have been instrumental in dissecting the direct effects of BCFAs and MCFAs on inflammatory signaling pathways.

Key In Vitro Inflammatory Observations:

  • Modulation of Cytokine Production: Treatment of cultured macrophages with certain BCFAs has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-8.[10]

  • NF-κB Pathway Inhibition: Some BCFAs are reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation, in intestinal epithelial cells.[10]

  • Divergent Effects: It's important to note that different fatty acids can have opposing effects. For instance, some short-chain fatty acids (SCFAs) show anti-inflammatory properties, while some MCFAs may augment inflammation in vitro.[11]

In Vivo Inflammatory Profile: The Whole-Body Response

In vivo studies of inflammation are crucial as they incorporate the complex interplay between different immune cell types, tissues, and the systemic environment.

Key In Vivo Inflammatory Observations:

  • Attenuation of Induced Inflammation: In rodent models of LPS-induced inflammation, pre-treatment with certain compounds has been shown to reduce the systemic levels of pro-inflammatory cytokines.

  • Tissue-Specific Inflammation: The inflammatory response to fatty acids can be highly localized to specific tissues, a phenomenon that is challenging to model in vitro.

  • Gut Microbiota Influence: The gut microbiota plays a significant role in metabolizing dietary components, including fatty acids, which can then influence systemic inflammation. This is a critical factor that is absent in most in vitro studies.

Comparative Analysis of Inflammatory Effects: In Vitro vs. In Vivo

FeatureIn Vitro FindingsIn Vivo FindingsPotential for Discrepancy
Cytokine Production Direct modulation of cytokine secretion from isolated immune cells in response to inflammatory stimuli.Systemic cytokine levels are a result of the coordinated response of multiple cell types and organs.The in vivo cytokine milieu is influenced by a complex network of feedback loops and cellular interactions not present in single-cell culture. In vivo studies have shown that differences in cytokine production between materials can be observed but may not be sustained over time.[12]
Signaling Pathways Can directly inhibit key inflammatory signaling pathways like NF-κB in specific cell types.The activation of inflammatory pathways in vivo is a dynamic process involving numerous cell types and signaling cascades.The simplified environment of in vitro studies may not fully recapitulate the complex and often redundant signaling networks that are activated in a whole organism during an inflammatory response.
Metabolic-Inflammatory Crosstalk In vitro studies can begin to unravel the direct links between metabolic changes and inflammatory responses within a single cell type.In vivo, metabolic and inflammatory pathways are intricately linked at a systemic level, with hormones and metabolites acting as key communicators.The systemic nature of metabolic-inflammatory crosstalk, involving organs like the liver, adipose tissue, and the gut, is a major factor that cannot be fully replicated in vitro.

Experimental Protocols

In Vitro: Seahorse XF Fatty Acid Oxidation Assay

This protocol provides a method for measuring the rate of fatty acid oxidation in cultured cells.

  • Cell Seeding: Plate cells in a Seahorse XF microplate at a predetermined optimal density.

  • Substrate-Limited Media: The day before the assay, replace the growth medium with a substrate-limited medium to deplete endogenous energy stores.

  • Fatty Acid Treatment: On the day of the assay, replace the medium with a fatty acid oxidation assay medium containing the fatty acid of interest (e.g., this compound) conjugated to BSA.

  • Seahorse XF Analyzer: Place the plate in a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time.

  • Inhibitor Injection: Inject an inhibitor of fatty acid oxidation, such as etomoxir, to confirm that the observed increase in OCR is due to the metabolism of the exogenous fatty acid.

In Vivo: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This protocol describes a common method for inducing a systemic inflammatory response in mice.[13][14]

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Baseline Measurements: Record baseline body weight and temperature.

  • LPS Administration: Administer LPS via intraperitoneal (IP) injection at a pre-determined dose.[15][16]

  • Test Compound Administration: Administer the test compound (e.g., this compound) at a specified time point before or after the LPS challenge.

  • Monitoring: Monitor the mice for clinical signs of inflammation (e.g., lethargy, piloerection) and changes in body weight and temperature at regular intervals.

  • Sample Collection: At a predetermined endpoint, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines, immune cell infiltration).

In Vitro: ELISA for Cytokine Measurement

This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants.[1][17][18]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess glucose homeostasis in vivo.[18][19][20][21]

  • Fasting: Fast the mice overnight (typically 6-8 hours) with free access to water.

  • Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.

  • Glucose Administration: Administer a bolus of glucose solution orally via gavage.

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Data Analysis: Plot the blood glucose levels over time to determine the glucose tolerance curve.

Signaling Pathways

In Vitro Signaling of BCFAs and MCFAs

in_vitro_signaling BCFA_MCFA BCFA / MCFA GPR41_43 GPR41 / GPR43 BCFA_MCFA->GPR41_43 Intracellular_Signaling Intracellular Signaling (e.g., MAPK, PI3K/Akt) GPR41_43->Intracellular_Signaling NFkB NF-κB Pathway Intracellular_Signaling->NFkB Gene_Expression Altered Gene Expression (e.g., Cytokines, Metabolic Enzymes) NFkB->Gene_Expression

Caption: In vitro signaling of BCFAs and MCFAs.

In Vivo Signaling of BCFAs and MCFAs

in_vivo_signaling cluster_gut Gut Lumen cluster_circulation Systemic Circulation cluster_tissue Target Tissues (Liver, Adipose, Muscle) Dietary_Intake Dietary Intake (this compound) Microbiota Gut Microbiota Dietary_Intake->Microbiota Metabolism BCFA_MCFA BCFA / MCFA (Absorbed) Microbiota->BCFA_MCFA GPRs GPR41 / GPR43 BCFA_MCFA->GPRs Metabolic_Pathways Metabolic Pathways (β-oxidation, Lipogenesis) GPRs->Metabolic_Pathways Inflammatory_Pathways Inflammatory Pathways (NF-κB, MAPK) GPRs->Inflammatory_Pathways Systemic_Response Systemic Response (Altered Glucose Homeostasis, Inflammation) Metabolic_Pathways->Systemic_Response Inflammatory_Pathways->Systemic_Response Hormonal_Regulation Hormonal Regulation (Insulin, Glucagon) Hormonal_Regulation->Metabolic_Pathways

Sources

Safety Operating Guide

Navigating the Safe Handling of 7,7-Dimethyloctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe handling of 7,7-Dimethyloctanoic acid (CAS No. 26896-20-8), a branched-chain carboxylic acid utilized in various research and development applications. This document moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for ensuring personnel safety, maintaining experimental integrity, and adhering to environmental stewardship. As your partners in the laboratory, we believe that a profound understanding of the "why" behind safety protocols is paramount to fostering a robust safety culture.

Understanding the Compound: A Hazard Profile of this compound

This compound is a liquid at room temperature with a relatively high boiling point and low vapor pressure, which mitigates, but does not eliminate, the risk of inhalation exposure under standard conditions.[1] Its primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), demand a meticulous approach to handling.[1][2]

Key Hazards:

  • Serious Eye Damage/Irritation: A significant risk, with the potential to cause serious, lasting damage upon direct contact.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[2]

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects, necessitating careful disposal to prevent environmental contamination.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[3]
Molecular Weight 172.27 g/mol [4]
State Liquid[2]
Boiling Point 243 to 253 °C[1][2]
Flash Point 122 °C[2]
Vapor Pressure 0.007 mmHg at 50 °C[1]
Solubility in Water 0.0797 g/L at 20 °C[2]

This hazard profile dictates a stringent requirement for appropriate Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task.[3][4][5] For this compound, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the absolute minimum for any work in the laboratory.[6]

  • Recommended for Handling: Chemical splash goggles are strongly recommended when handling any quantity of this compound.[6] They provide a seal around the eyes, offering superior protection against splashes.

  • High-Risk Operations: When transferring large volumes or there is a significant splash potential, a face shield must be worn in addition to chemical splash goggles.[3][6] A face shield alone does not provide adequate eye protection.

Hand Protection: Selecting the Right Glove Material

The causality behind glove selection lies in the principles of permeation, breakthrough time, and degradation. No single glove material is impervious to all chemicals.[1][7][8]

  • Recommended Material: Nitrile gloves are a suitable choice for protection against carboxylic acids like this compound, offering good resistance to splashes.[9] They also provide excellent resistance to punctures and abrasions.[7][10]

  • Inspection is Key: Before each use, gloves must be inspected for any signs of degradation, such as discoloration, swelling, or cracking.[1][7] Damaged gloves offer no protection and must be discarded immediately.

  • Proper Removal Technique: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[6]

Body Protection: Shielding Against Spills
  • Laboratory Coat: A standard lab coat is required to protect skin and personal clothing from minor spills and splashes.[3][6]

  • Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of spillage, a chemical-resistant apron worn over the lab coat is recommended.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[3][6]

Respiratory Protection: An Unlikely but Important Consideration

Due to its low vapor pressure, respiratory protection is not typically required when handling this compound in a well-ventilated area.[1] However, if aerosols are generated or the substance is heated, a risk assessment should be performed to determine if a respirator is needed.[3] All handling should ideally occur within a certified chemical fume hood.[11]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Task Identify Task: Handling this compound Hazards Identify Hazards: - Serious Eye Damage - Skin Irritation - Splash Potential Task->Hazards Eye Eye Protection: Chemical Splash Goggles (Face Shield if high risk) Hazards->Eye Mitigates eye contact Hand Hand Protection: Nitrile Gloves Hazards->Hand Prevents skin contact Body Body Protection: Lab Coat, Long Pants, Closed-toe Shoes Hazards->Body Protects from spills PerformWork Perform Work in Chemical Fume Hood Body->PerformWork

Caption: PPE selection workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized handling procedure is critical for minimizing risk.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[11]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before beginning.

    • Don all required PPE as outlined in the section above.

  • Handling and Transfer:

    • When transporting the chemical, use a secondary container, such as a bottle carrier, to prevent spills in case the primary container breaks.[12]

    • Dispense the smallest amount of acid necessary for the procedure.

    • When transferring, keep the container opening away from your face.

    • Keep containers tightly sealed when not in use to prevent accidental spills.[7][12]

  • Post-Handling:

    • Thoroughly clean the work area after completion of the task.

    • Properly remove and dispose of contaminated gloves.

    • Wash hands thoroughly with soap and water after removing gloves, even if no contamination is suspected.[6]

Handling_Workflow Start Start Prep 1. Preparation - Clean fume hood - Check safety equipment - Don PPE Start->Prep Transport 2. Transport - Use secondary  containment Prep->Transport Dispense 3. Dispense - Minimal quantity - In fume hood Transport->Dispense Work 4. Perform   Experiment Dispense->Work Clean 5. Post-Handling - Clean work area - Remove PPE - Wash hands Work->Clean End End Clean->End

Caption: Step-by-step handling workflow for this compound.

Disposal Plan: Environmental Responsibility and Safety

Improper disposal of this compound poses a threat to aquatic ecosystems.[1][2] All waste must be managed as hazardous waste.

Waste Collection
  • Designated Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[2][11]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Environmental Hazard).[2][11]

  • Segregation: Do not mix this compound waste with incompatible materials, particularly bases or strong oxidizing agents.[12][13] Organic acid waste streams should be kept separate from inorganic acids.[13]

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area.[2][11]

Spill Management

In the event of a spill:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Containment (for trained personnel only): For small, manageable spills, use an appropriate absorbent material (e.g., universal spill pads or sand). Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal of Small Quantities (Neutralization Protocol)

For very small residual amounts (e.g., rinsing of glassware), neutralization may be an option, but this should only be performed by trained personnel in a fume hood.[14] Note: Many institutions prohibit the drain disposal of any organic waste and require all organic acid waste to be collected for incineration.[15] Always consult and adhere to your institution's specific waste disposal policies.

If permitted, the following procedure applies:

  • Dilution: Always add the acid to a large volume of cold water (at least a 1:10 ratio of acid to water). Never add water to acid. [16][17]

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acid solution while stirring. Be prepared for foaming due to CO₂ evolution.

  • pH Monitoring: Monitor the pH using pH paper. Continue adding the base until the pH is between 5.5 and 9.0.[14][16]

  • Disposal: Once neutralized, the resulting salt solution may be flushed down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution), if permitted by local regulations.[14][18]

Disposal_Workflow cluster_collection Primary Disposal Route: Waste Collection cluster_neutralization Alternative (If Permitted): Neutralization of Trace Amounts Collect Collect waste in a labeled, compatible container Segregate Segregate from incompatible wastes (e.g., bases) Collect->Segregate Store Store sealed container in designated area Segregate->Store Dispose Arrange for pickup by Environmental Health & Safety (EHS) Store->Dispose CheckPolicy Check Institutional Policy CheckPolicy->Collect Not Permitted Dilute Dilute acid in cold water (1:10) CheckPolicy->Dilute Permitted Neutralize Slowly add weak base (e.g., NaHCO₃ solution) Dilute->Neutralize Monitor Monitor pH to reach 5.5 - 9.0 Neutralize->Monitor Drain Flush down drain with copious water Monitor->Drain

Caption: Disposal workflow for this compound waste.

By integrating these principles of hazard awareness, meticulous PPE use, and procedural diligence, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

  • This compound Hazard Summary. (2023). Smolecule.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • How to Choose the Right Chemical-Resistant Gloves for Your Job. (2024, August 22). Southland Supply Group. Retrieved from [Link]

  • Ten Things to Know When Selecting Chemical Resistant Gloves. (2018, September 21). WAXIE Sanitary Supply. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PK Safety. Retrieved from [Link]

  • This compound. (n.d.). AA Blocks. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Toolkit. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • How to Neutralize Acid: Effective Ways. (2024, May 6). Ryze Chemie. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]

  • Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Do not neutralize organic acids? (2018, May 1). Reddit. Retrieved from [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. Retrieved from [Link]

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.